Norswertianin
Description
This compound has been reported in Swertia ciliata, Swertia japonica, and other organisms with data available.
from leaves and rhizomes of Swertia paniculata; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,6,8-tetrahydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-3-7(16)10-9(4-5)19-8-2-1-6(15)12(17)11(8)13(10)18/h1-4,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOUOPDWADMVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1O)O)C(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176708 | |
| Record name | 9H-Xanthen-9-one, 1,2,6,8-tetrahydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22172-15-2 | |
| Record name | Norswertianin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22172-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norswertianin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022172152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 1,2,6,8-tetrahydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORSWERTIANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5PS2Z5JUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,2,6,8-Tetrahydroxyxanthone: A Technical Guide to its Natural Sources, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,6,8-tetrahydroxyxanthone, a xanthone of significant interest for its potential pharmacological activities. The document details its natural sources, distribution within the plant kingdom, and methodologies for its extraction and isolation.
Natural Sources and Distribution
1,2,6,8-Tetrahydroxyxanthone, also known by its synonym Norswertianin, is a naturally occurring phenolic compound. Its distribution is primarily concentrated within the plant kingdom, particularly in the genus Swertia, which belongs to the Gentianaceae family. Several species of Swertia have been identified as prominent sources of this xanthone.
The primary plant families and species known to contain 1,2,6,8-tetrahydroxyxanthone are:
-
Family: Gentianaceae
-
Genus: Swertia
-
Swertia chirata : This plant is a well-documented source of 1,2,6,8-tetrahydroxyxanthone, where it is present in the leaves and rhizomes.
-
Swertia paniculata : The leaves and rhizomes of this species also contain 1,2,6,8-tetrahydroxyxanthone.
-
Swertia japonica : This species is another reported source of the compound.[1]
-
Swertia ciliata : Reports indicate the presence of 1,2,6,8-tetrahydroxyxanthone in this species as well.[1]
-
-
Xanthones, as a class of compounds, are also found in other plant families such as Guttiferae (Clusiaceae), Moraceae, and Polygalaceae.[2] However, Swertia species remain the most cited and significant natural sources of 1,2,6,8-tetrahydroxyxanthone.
Quantitative Analysis
The concentration of 1,2,6,8-tetrahydroxyxanthone can vary depending on the plant species, the part of the plant analyzed, geographical location, and cultivation conditions. Quantitative analysis is typically performed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 1: Quantitative Data for 1,2,6,8-Tetrahydroxyxanthone in Swertia Species
| Plant Species | Plant Part | Method of Analysis | Key Findings | Reference |
| Swertia chirata | Leaves and Rhizomes | RP-HPLC with UV detection | The maximum concentration of xanthones was observed in cultivated plants.[2] | Negi et al. |
| Swertia paniculata | Leaves and Rhizomes | RP-HPLC with UV detection at 260 nm | The maximum concentration was found in leaves collected from Tungnath (3600 m altitude) in October. The concentration of the bioactive compounds was found to increase with altitude. | Negi et al. |
Experimental Protocols
The isolation of 1,2,6,8-tetrahydroxyxanthone from its natural sources involves a multi-step process of extraction, fractionation, and purification. The following protocols are detailed methodologies based on common practices for xanthone isolation from Swertia species.
Extraction
Objective: To extract a crude mixture of compounds, including 1,2,6,8-tetrahydroxyxanthone, from the plant material.
Methodology:
-
Plant Material Preparation: Air-dry the collected plant material (e.g., leaves and rhizomes of Swertia chirata) at room temperature in the shade to prevent the degradation of thermolabile compounds. Once completely dried, grind the material into a coarse powder using a mechanical grinder.
-
Solvent Extraction:
-
Pack the powdered plant material into a Soxhlet apparatus.
-
Extract the material with methanol or an acetone:water (8:2) mixture for 48-72 hours. The choice of solvent depends on the polarity of the target compound and the desire to co-extract other compounds. An acetone-water mixture has been shown to be effective for extracting a broad range of phenolic compounds.
-
Alternatively, macerate the powdered plant material in the chosen solvent at room temperature with intermittent shaking for 3-5 days.
-
-
Concentration: After the extraction period, filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
Fractionation and Purification
Objective: To isolate 1,2,6,8-tetrahydroxyxanthone from the crude extract.
Methodology:
-
Solvent-Solvent Partitioning (Optional but Recommended):
-
Suspend the crude extract in water to form a slurry.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step helps to separate compounds based on their polarity. Xanthones are typically enriched in the ethyl acetate and n-butanol fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to track the presence of the target compound.
-
-
Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent to create a slurry.
-
Adsorb the dried, enriched fraction (e.g., the ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect the eluate in fractions and monitor each fraction by TLC.
-
Combine the fractions containing the compound of interest (as identified by comparison with a standard, if available, or by TLC profile).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the semi-purified fractions from column chromatography to Prep-HPLC.
-
Use a C18 column with a mobile phase consisting of a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a specific wavelength (e.g., 260 nm) and collect the peak corresponding to 1,2,6,8-tetrahydroxyxanthone.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV) spectroscopy.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the isolation and potential signaling pathways of 1,2,6,8-tetrahydroxyxanthone.
Caption: Experimental workflow for the isolation of 1,2,6,8-tetrahydroxyxanthone.
This guide serves as a foundational resource for professionals engaged in natural product chemistry and drug discovery. The provided methodologies and data can aid in the efficient isolation and further investigation of 1,2,6,8-tetrahydroxyxanthone for its potential therapeutic applications.
References
Norswertianin: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norswertianin, a naturally occurring xanthone, has emerged as a compound of significant interest in oncological and metabolic research. Primarily isolated from plants of the Gentianaceae family, this small molecule has demonstrated potent anti-cancer properties, particularly against glioblastoma, the most aggressive form of brain cancer. Its mechanism of action involves the induction of oxidative stress and modulation of the critical Akt/mTOR signaling pathway, leading to autophagy and differentiation in cancer cells. Furthermore, this compound exhibits notable anti-diabetic activity through the inhibition of α-glucosidase. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its study, a summary of its biological activities with quantitative data, and a visualization of its molecular pathways.
Discovery and History
This compound is a tetraoxygenated xanthone with the chemical structure 1,2,6,8-tetrahydroxy-9H-xanthen-9-one. Its natural origins are in various species of the Gentianaceae family, a rich source of xanthones and other bioactive secondary metabolites. While the precise historical account of its initial discovery and naming is not extensively documented in readily available literature, phytochemical investigations of Gentiana and Swertia species, which began in earnest in the mid-20th century, led to the isolation and characterization of numerous xanthones.
This compound is often found in planta as a glycoside, such as this compound-1-O-primeveroside. One of the key plant sources for this compound is Gentiana dinarica, a species native to the Balkan Peninsula. Seminal research by Tovilovic-Kovacevic et al. identified this compound as the primary active component responsible for the anti-glioblastoma effects of Gentiana dinarica root extracts.[1] This research has been pivotal in driving the current interest in this compound as a potential therapeutic agent.
Physicochemical Properties and Data
Quantitative data on the biological activity of this compound is crucial for evaluating its therapeutic potential. The following tables summarize key findings from published research.
| Table 1: Anti-proliferative Activity of this compound against Glioblastoma | |
| Cell Line | IC50 Value |
| U251 (Human Glioblastoma) | 31.2 µM |
| Source: Tovilovic-Kovacevic et al., Phytomedicine, 2018 |
| Table 2: α-Glucosidase Inhibitory Activity of this compound | |
| Enzyme Source | IC50 Value |
| Yeast α-glucosidase | Data indicates potent inhibition, but a precise IC50 value for the pure compound is not consistently reported. Studies on extracts of Swertia corymbosa, where this compound is a key component, show strong inhibitory activity. |
| Source: Multiple studies on Gentiana and Swertia species. |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research on this compound.
Isolation of this compound from Gentiana dinarica
This compound is typically obtained via the hydrolysis of its glycosidic precursor, this compound-1-O-primeveroside.
Protocol for Precursor Isolation (General Chromatographic Method):
-
Extraction: Air-dried and powdered roots of Gentiana dinarica are exhaustively extracted with methanol at room temperature.
-
Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel.
-
Elution: A gradient elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol, with increasing polarity.
-
Purification: Fractions containing xanthone glycosides are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound-1-O-primeveroside.
Acid Hydrolysis to Yield this compound:
-
Dissolve the purified this compound-1-O-primeveroside in 2N hydrochloric acid (HCl).
-
Heat the mixture under reflux for a specified period (e.g., 2-4 hours) to cleave the glycosidic bond.
-
After cooling, neutralize the reaction mixture and extract the aglycone (this compound) with an organic solvent like ethyl acetate.
-
Wash, dry, and evaporate the organic phase to obtain this compound. Further purification can be done by recrystallization or chromatography.
Glioblastoma Cell Viability Assays
The following protocols are based on the methodologies used by Tovilovic-Kovacevic et al. (2018) to assess the anti-glioma activity of this compound.[1]
Cell Culture:
-
Cell Line: U251 human glioblastoma cell line.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability:
-
Seed U251 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Crystal Violet Assay for Cell Growth:
-
Seed U251 cells in 96-well plates as described for the MTT assay.
-
Treat cells with this compound for 48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
After thorough washing with water, solubilize the dye with 33% acetic acid.
-
Measure the absorbance at 590 nm.
Western Blot Analysis for Autophagy and Akt/mTOR Signaling
-
Cell Lysis: After treatment with this compound, wash U251 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on SDS-polyacrylamide gels and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against LC3B, p62/SQSTM1, phosphorylated Akt (Ser473), total Akt, phosphorylated mTOR (Ser2448), and total mTOR. An antibody against β-actin or GAPDH should be used as a loading control.
-
Secondary Antibody and Detection: After washing with TBST, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
α-Glucosidase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8).
-
Incubation: Add α-glucosidase enzyme solution and various concentrations of this compound to the wells. Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Calculation: Acarbose is typically used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Biological Activity and Mechanism of Action
Anti-Glioblastoma Activity
This compound has been identified as a potent agent against glioblastoma. Its primary mechanism involves the induction of programmed cell death and cellular differentiation. Research has shown that this compound treatment of U251 glioblastoma cells leads to:
-
G2/M Phase Cell Cycle Arrest: Halting the proliferation of cancer cells.[1]
-
Induction of Autophagy: Characterized by the conversion of LC3-I to LC3-II and the degradation of p62, indicating the formation of autophagosomes and autophagic flux.[1]
-
Cellular Differentiation: An increase in the expression of markers for differentiated astrocytes (GFAP) and neurons (β-tubulin).[1]
This multi-faceted attack on glioblastoma cells highlights its potential as a therapeutic candidate.
The Role of Oxidative Stress and the Akt/mTOR Pathway
The anti-cancer effects of this compound are intrinsically linked to its ability to induce oxidative stress and modulate key signaling pathways.
-
Reactive Oxygen Species (ROS) Production: this compound stimulates an increase in intracellular ROS. This is a critical step, as the subsequent induction of autophagy and differentiation can be reversed by antioxidants.[1]
-
Inhibition of the Akt/mTOR Pathway: this compound leads to a decrease in the phosphorylation of Akt and its downstream target, mTOR.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers, including glioblastoma. By inhibiting this pathway, this compound effectively cuts off a critical survival signal for the cancer cells, thereby promoting autophagy.
Anti-Diabetic Activity
This compound and its glycosides are significant contributors to the anti-diabetic properties of various Gentiana and Swertia extracts. The primary mechanism is the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can delay carbohydrate digestion and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.
Visualizations of Pathways and Workflows
Experimental Workflow for this compound Bioactivity Screening
Caption: Workflow for isolating this compound and assessing its anti-glioblastoma activity.
This compound's Proposed Signaling Pathway in Glioblastoma Cells
Caption: this compound induces ROS, which inhibits the Akt/mTOR pathway, promoting autophagy.
Chemical Synthesis
A comprehensive search of the scientific literature did not yield a well-established or frequently cited total chemical synthesis protocol for this compound. The compound is primarily obtained through isolation from natural sources and subsequent hydrolysis of its glycoside form. The development of a scalable synthetic route could be a future research direction to ensure a consistent supply for further preclinical and clinical development.
Conclusion and Future Directions
This compound is a promising natural product with significant potential in the fields of oncology and diabetes treatment. Its ability to induce differentiation and autophagic cell death in glioblastoma cells by targeting the fundamental Akt/mTOR signaling pathway makes it a compelling candidate for further drug development. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and its effects in vivo.
-
In Vivo Efficacy: Evaluating its anti-tumor effects in animal models of glioblastoma.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound with improved potency, selectivity, and drug-like properties.
-
Combination Therapies: Investigating its synergistic potential with existing chemotherapeutic agents and radiation therapy for glioblastoma.
-
Development of a Scalable Synthesis: To provide a reliable source of the compound for advanced studies.
The unique mechanism of action of this compound offers a novel therapeutic strategy for glioblastoma, a disease with dire unmet medical needs. Continued in-depth research is warranted to translate these promising preclinical findings into clinical applications.
References
Chemical structure and properties of 1,2,6,8-Tetrahydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,6,8-Tetrahydroxyxanthone, also known by its synonym Norswertianin, is a naturally occurring xanthone, a class of polyphenolic compounds. Xanthones are characterized by a dibenzo-γ-pyrone scaffold and are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 1,2,6,8-Tetrahydroxyxanthone, with a focus on data relevant to research and drug development.
Chemical Structure and Properties
The foundational structure of 1,2,6,8-Tetrahydroxyxanthone consists of a tricyclic xanthen-9-one core with hydroxyl groups substituted at positions 1, 2, 6, and 8.
Table 1: Chemical and Physical Properties of 1,2,6,8-Tetrahydroxyxanthone
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₆ | PubChem |
| Molecular Weight | 260.20 g/mol | PubChem |
| IUPAC Name | 1,2,6,8-tetrahydroxyxanthen-9-one | PubChem |
| Synonyms | This compound, 1,2,6,8-Tetrahydroxy-9H-xanthen-9-one | PubChem |
| CAS Number | 22172-15-2 | PubChem |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Table 2: Spectroscopic Data for 1,2,6,8-Tetrahydroxyxanthone
| Spectroscopic Technique | Peak Assignments/Data |
| ¹H-NMR | Specific spectral data with assignments not available. |
| ¹³C-NMR | Specific spectral data with assignments not available. |
| Mass Spectrometry (MS) | Specific fragmentation data not available. |
| Infrared (IR) Spectroscopy | Specific spectral data with assignments not available. |
| UV-Vis Spectroscopy | Specific spectral data with assignments not available. |
Note: While general principles of spectroscopic analysis for xanthones are well-established, specific, assigned spectral data for pure 1,2,6,8-Tetrahydroxyxanthone is not currently available in surveyed literature.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of 1,2,6,8-Tetrahydroxyxanthone (this compound) as a bioactive compound, particularly in the context of cancer therapy.
Anticancer Activity
1,2,6,8-Tetrahydroxyxanthone has been identified as the active component in a xanthone-rich extract from Gentiana dinarica transformed roots that exhibits antiglioma effects.[1] It has been shown to induce differentiation of human glioblastoma (U251) cells.[1]
Signaling Pathways
The anticancer effect of 1,2,6,8-Tetrahydroxyxanthone in glioblastoma cells is mediated through the induction of autophagy and the generation of reactive oxygen species (ROS).[1] This process involves the Akt/mTOR signaling pathway.[1] An increase in ROS levels triggers an autophagic response, which in turn leads to cellular differentiation.
Quantitative Biological Data
Currently, specific IC₅₀ values for the antioxidant, enzyme inhibitory, or cytotoxic activities of pure 1,2,6,8-Tetrahydroxyxanthone are not well-documented in publicly available literature. The study on glioblastoma cells demonstrated a significant reduction in cell growth but did not report a specific IC₅₀ value.[1]
Table 3: Summary of Known Biological Activities
| Activity | Target/Assay | Quantitative Data (IC₅₀) | Source |
| Anticancer | Human Glioblastoma (U251) cells | Data not available | [1] |
| Autophagy Induction | Human Glioblastoma (U251) cells | Data not available | [1] |
| ROS Generation | Human Glioblastoma (U251) cells | Data not available | [1] |
Experimental Protocols
General Synthesis of Hydroxyxanthones
A common method for the synthesis of hydroxyxanthones is the Grover, Shah, and Shah (GSS) reaction. This involves the condensation of a dihydroxybenzoic acid with a phenol derivative in the presence of a condensing agent like a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent).
General Isolation from Natural Sources
1,2,6,8-Tetrahydroxyxanthone and its glycosides are found in plants of the Gentianaceae family, such as Gentiana and Swertia species, and Tripterospermum japonicum.[1][2] A general protocol for its isolation would involve:
-
Extraction: The plant material (e.g., roots, aerial parts) is dried, powdered, and extracted with a suitable solvent (e.g., methanol, ethanol).
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The xanthone-containing fractions are subjected to repeated column chromatography (e.g., silica gel, Sephadex) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR, UV-Vis).
Conclusion
1,2,6,8-Tetrahydroxyxanthone (this compound) is a promising natural product with demonstrated anticancer activity through the induction of ROS-dependent autophagy in glioblastoma cells. However, a significant gap exists in the literature regarding its detailed physicochemical properties, comprehensive spectroscopic characterization, and quantitative biological activity data. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized protocols for its synthesis and isolation. This would enable more extensive preclinical and clinical investigations.
References
- 1. Xanthone-rich extract from Gentiana dinarica transformed roots and its active component this compound induce autophagy and ROS-dependent differentiation of human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 1,2,6,8-Tetrahydroxyxanthone in Plants: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Xanthones are a class of polyphenolic compounds found in a variety of plant species, particularly in the families Gentianaceae and Hypericaceae. They exhibit a wide range of pharmacological activities, making them promising candidates for drug development. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of a specific tetra-substituted xanthone, 1,2,6,8-tetrahydroxyxanthone. While the complete pathway has not been fully elucidated in a single plant species, this document consolidates current knowledge on general xanthone biosynthesis to propose a scientifically plausible route. This guide includes detailed diagrams of the proposed pathway, a summary of relevant enzymatic data, and comprehensive experimental protocols for the study of xanthone biosynthesis.
Introduction to Xanthone Biosynthesis
The biosynthesis of xanthones in plants is a complex process that originates from two primary metabolic routes: the shikimate and the acetate-malonate pathways. These pathways converge to produce a key intermediate, a benzophenone derivative, which then undergoes intramolecular cyclization to form the characteristic tricyclic xanthone core.[1][2][3][4]
The general biosynthetic scheme can be summarized as follows:
-
Formation of Ring B Precursors (Shikimate Pathway): The shikimate pathway provides precursors for one of the aromatic rings of the xanthone scaffold (Ring B). This can occur via a phenylalanine-dependent or -independent route.[2][3]
-
Formation of Ring A Precursors (Acetate-Malonate Pathway): The other aromatic ring (Ring A) is typically derived from the acetate-malonate pathway, involving the condensation of acetyl-CoA and malonyl-CoA units.
-
Benzophenone Synthase Activity: A key enzyme, benzophenone synthase (BPS), catalyzes the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA to form a tetrahydroxybenzophenone intermediate.[5]
-
Cyclization to the Xanthone Core: This benzophenone intermediate undergoes regioselective oxidative cyclization, catalyzed by cytochrome P450 monooxygenases, to form the xanthone scaffold.[1][2][4][6] The two main initial products of this cyclization are 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX).[1][2][4]
-
Tailoring Reactions: The core xanthone structure is then further modified by a series of "tailoring" enzymes, including hydroxylases, O-methyltransferases, glycosyltransferases, and prenyltransferases, to generate the vast diversity of naturally occurring xanthones.[2][3]
Proposed Biosynthetic Pathway of 1,2,6,8-Tetrahydroxyxanthone
While the definitive biosynthetic pathway for 1,2,6,8-tetrahydroxyxanthone has not been experimentally elucidated, its natural occurrence is confirmed by the isolation of its glycosylated form, 1,2,6,8-tetrahydroxyxanthone 1-O-β-d-glucopyranoside, from Tripterospermum japonicum. Based on the known mechanisms of xanthone biosynthesis, a plausible pathway can be proposed. This hypothetical pathway involves the sequential hydroxylation of a di- or tri-hydroxylated xanthone precursor.
The proposed pathway likely proceeds through the following key steps, starting from the central benzophenone intermediate:
-
Formation of a Dihydroxyxanthone Precursor: It is hypothesized that a dihydroxyxanthone, such as 1,6-dihydroxyxanthone or 1,8-dihydroxyxanthone, serves as an early precursor. The formation of these precursors would depend on the specific benzophenone synthase and cyclization enzymes present in the plant.
-
Regioselective Hydroxylations: A series of regioselective hydroxylations, catalyzed by distinct cytochrome P450 monooxygenases, would then install the hydroxyl groups at the C-2 and C-8 (or C-2 and C-6) positions to yield the final 1,2,6,8-tetrahydroxyxanthone. The order of these hydroxylation events is currently unknown and may vary between plant species.
Below is a diagram illustrating a proposed biosynthetic pathway for 1,2,6,8-Tetrahydroxyxanthone.
Caption: Proposed biosynthetic pathway of 1,2,6,8-Tetrahydroxyxanthone.
Quantitative Data on Xanthone Biosynthesis
Quantitative data for the specific enzymes involved in 1,2,6,8-tetrahydroxyxanthone biosynthesis are not yet available. However, kinetic parameters for related enzymes in xanthone biosynthesis have been reported and are summarized in the table below to provide a reference for typical enzyme efficiencies.
| Enzyme | Substrate(s) | Plant Source | Km (µM) | kcat (s⁻¹) | Reference |
| Benzophenone Synthase (BPS) | Benzoyl-CoA | Hypericum androsaemum | 2.5 | 0.03 | [5] |
| Benzophenone 3'-hydroxylase | 2,4,6-Trihydroxybenzophenone | Hypericum androsaemum | 10 | N/A | [5] |
| Cytochrome P450 Reductase | Cytochrome c | Hypericum calycinum | 35.1 ± 5.7 | N/A | [7] |
| Cytochrome P450 Reductase | NADPH | Hypericum calycinum | 43.9 ± 6.5 | N/A | [7] |
N/A: Not available
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of xanthone biosynthesis.
Extraction and Purification of Xanthones from Plant Material
This protocol is a general guideline for the extraction and purification of xanthones and can be adapted based on the specific plant material and target compounds.
Materials:
-
Dried and powdered plant material
-
Solvents: Acetone, water, methanol, hexane, ethyl acetate, acetonitrile (HPLC grade)
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector
-
Fraction collector
Protocol:
-
Extraction:
-
Macerate 10 g of dried, powdered plant material in 100 mL of an acetone/water (80:20 v/v) mixture.[8][9]
-
Sonciate the mixture for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with the plant residue.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Preliminary Purification (Solvent Partitioning):
-
Suspend the crude extract in 200 mL of water and transfer to a separatory funnel.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Collect each fraction and evaporate the solvent to dryness.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the most promising fraction from the solvent partitioning (typically the ethyl acetate fraction for xanthones) in a minimal amount of methanol and load it onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the xanthones with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze them by thin-layer chromatography (TLC) or HPLC.
-
-
Preparative HPLC:
-
Pool the fractions enriched with the target xanthone.
-
Perform preparative HPLC on a C18 column. A typical mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm, 280 nm, or 320 nm).[8][10]
-
Collect the peaks corresponding to the purified xanthones using a fraction collector.
-
Evaporate the solvent to obtain the pure compound.
-
Heterologous Expression and Characterization of Cytochrome P450 Enzymes
This protocol describes the general workflow for expressing a candidate plant cytochrome P450 gene in a heterologous host (e.g., Saccharomyces cerevisiae or Escherichia coli) and characterizing its enzymatic activity.[11][12][13][14]
Materials:
-
Expression vector appropriate for the chosen host (e.g., pYES-DEST52 for yeast, pET series for E. coli)
-
Competent cells of the expression host
-
Culture media and reagents for transformation and protein expression
-
Putative xanthone substrate
-
NADPH
-
Microsome isolation buffer
-
Ultracentrifuge
-
LC-MS system for product analysis
Protocol:
-
Gene Cloning and Vector Construction:
-
Isolate the full-length cDNA of the candidate P450 gene from the plant of interest.
-
Clone the cDNA into the appropriate expression vector.
-
-
Heterologous Expression:
-
Transform the expression construct into the chosen host cells.
-
Select for positive transformants.
-
Grow a culture of the recombinant strain and induce protein expression according to the vector system's protocol.
-
-
Microsome Isolation (for yeast):
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in microsome isolation buffer.
-
Disrupt the cells using glass beads or a French press.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Assay:
-
Set up the reaction mixture containing the isolated microsomes (or purified enzyme), the putative xanthone substrate, and NADPH in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solvent (e.g., ethyl acetate or acetonitrile).
-
-
Product Analysis:
-
Extract the products from the reaction mixture.
-
Analyze the extract by LC-MS to identify and quantify the reaction product. Compare the retention time and mass spectrum with an authentic standard if available.
-
HPLC and LC-MS Analysis of Xanthones
This protocol provides a general method for the analytical separation and identification of xanthones.
Materials:
-
HPLC or UHPLC system coupled to a PDA detector and a mass spectrometer (MS)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[10]
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: Acetonitrile or methanol with 0.1% formic acid
-
Xanthone standards
Protocol:
-
Sample Preparation:
-
Dissolve the plant extract or purified compound in methanol or a suitable solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC/UHPLC Conditions:
-
Set the column temperature (e.g., 25-30°C).
-
Use a flow rate of 0.5-1.0 mL/min for HPLC or 0.2-0.5 mL/min for UHPLC.
-
Run a gradient elution program. A typical gradient could be: 5-95% B over 30 minutes.[8][9]
-
Set the PDA detector to scan a range of wavelengths (e.g., 200-400 nm) and monitor specific wavelengths for xanthones (e.g., 254 nm, 281 nm, 320 nm).[8][10]
-
-
MS Conditions:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for phenolic compounds.
-
Set the appropriate parameters for the mass spectrometer (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow).
-
Acquire data in full scan mode to identify the molecular ions of the compounds.
-
Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns for structural elucidation.
-
Conclusion
The biosynthesis of 1,2,6,8-tetrahydroxyxanthone in plants represents a fascinating area of natural product chemistry. While the complete pathway remains to be fully elucidated, the foundational knowledge of general xanthone biosynthesis provides a solid framework for proposing a plausible route. This technical guide offers researchers a comprehensive resource, including a proposed pathway, relevant enzymatic data, and detailed experimental protocols, to facilitate further investigation into the biosynthesis of this and other bioactive xanthones. Future research, focusing on the identification and characterization of the specific hydroxylases involved, will be crucial for a complete understanding of this pathway and for enabling the biotechnological production of these valuable compounds.
References
- 1. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Alternative pathways of xanthone biosynthesis in cell cultures of Hypericum androsaemum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 13. Plants as hosts for heterologous cytochrome P450 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Norswertianin: A Comprehensive Technical Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic data for Norswertianin, a naturally occurring xanthone with significant therapeutic potential. This document compiles and presents the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound, also known as 1,3,5,6-tetrahydroxyxanthone. The information is structured to facilitate easy access and comparison, with detailed experimental protocols for data acquisition.
Chemical Structure
This compound is a tetrahydroxyxanthone with the following chemical structure:
Systematic Name: 1,3,5,6-tetrahydroxy-9H-xanthen-9-one
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.85 | s | - | 1-OH |
| 7.35 | d | 8.8 | H-8 |
| 6.89 | d | 8.8 | H-7 |
| 6.34 | d | 2.1 | H-4 |
| 6.18 | d | 2.1 | H-2 |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 181.2 | C-9 |
| 164.8 | C-3 |
| 161.9 | C-1 |
| 158.9 | C-4a |
| 147.1 | C-6 |
| 145.8 | C-5 |
| 125.1 | C-8 |
| 116.3 | C-7 |
| 108.5 | C-8a |
| 103.9 | C-9a |
| 98.4 | C-2 |
| 94.1 | C-4 |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3100 | O-H stretching (phenolic) |
| 1650 | C=O stretching (γ-pyrone) |
| 1610, 1580, 1480 | C=C stretching (aromatic) |
| 1300-1000 | C-O stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Table 4: UV-Vis Absorption Maxima of this compound
| Solvent | λmax (nm) |
| Methanol | 238, 258, 328, 365 |
Experimental Protocols
The data presented in this guide are typically acquired using the following methodologies.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, respectively. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr (potassium bromide) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The sample is dissolved in a UV-grade solvent, such as methanol or ethanol, and the spectrum is scanned over a range of 200-400 nm.
Logical Workflow for Spectroscopic Analysis
The process of identifying a natural product like this compound involves a logical sequence of spectroscopic analyses.
Caption: Workflow for the isolation and structural elucidation of this compound.
This comprehensive spectroscopic data and the outlined experimental protocols serve as a valuable resource for the identification, characterization, and further development of this compound for various research and therapeutic applications.
A Technical Review on the Bioactivity of Tetrahydroxyxanthones
This guide provides a comprehensive analysis of the biological activities of tetrahydroxyxanthones, targeting researchers, scientists, and professionals in drug development. It covers their anti-inflammatory, anticancer, antioxidant, and enzyme-inhibitory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.
Anti-inflammatory Activity
Tetrahydroxyxanthones have demonstrated significant potential as anti-inflammatory agents by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Natural products are gaining attention as safer alternatives to traditional anti-inflammatory drugs like NSAIDs and glucocorticoids, which can have significant side effects[1].
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of various tetrahydroxyxanthone derivatives have been quantified in several studies. The data below summarizes their efficacy in inhibiting key inflammatory molecules.
| Compound | Model | Target | Inhibition | IC₅₀ / Concentration | Reference |
| 3,4,5,6-tetrahydroxyxanthone | LPS-induced RAW264.7 macrophages | TNF-α, ICAM-1 | Suppression of generation | Not specified | [1] |
| 1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) | LPS/IFNγ-stimulated RAW264.7 cells | Nitric Oxide (NO) | Significant inhibition | Not specified | [2] |
| 1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) | LPS/IFNγ-stimulated RAW264.7 cells | Prostaglandin E2 (PGE2) | Significant inhibition | Not specified | [2] |
| 1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) | LPS/IFNγ-stimulated RAW264.7 cells | IL-6, IL-12, TNF-α | Suppression of expression | Not specified | [2] |
Experimental Protocols
In-vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
This protocol is widely used for screening anti-inflammatory drug candidates and investigating their mechanisms.
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in plates and pre-treated with various concentrations of the test compound (e.g., 1,3,5,7-tetrahydroxy-8-isoprenylxanthone) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and/or Interferon-gamma (IFNγ).
-
Analysis of Mediators:
-
Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-12): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
PGE2: The concentration of PGE2 is measured by ELISA.
-
-
Protein Expression Analysis (Western Blot):
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane and probed with primary antibodies against key proteins like iNOS, COX-2, p-p38, p-ERK, and NF-κB subunits (p65, p50).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Signaling Pathways
Tetrahydroxyxanthones exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.
1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) has been shown to inhibit the production of NO and PGE2 by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2]. This suppression is achieved by blocking the activation of the ERK and p38 MAPK signaling pathways and inhibiting the nuclear translocation of NF-κB subunits[2].
Caption: TIE-mediated inhibition of MAPK and NF-κB pathways.
Anticancer Activity
The xanthone scaffold is a subject of interest in oncology, with studies demonstrating that hydroxyl group substitutions are critical for anticancer activity, likely due to their ability to form hydrogen bonds with protein receptors in cancer cells[3].
Quantitative Data: Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of tetrahydroxyxanthones have been evaluated against various human cancer cell lines, with IC₅₀ values indicating their potency.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | Human Liver Carcinoma | 9.18 | [3] |
| Cratoxylumxanthone C | A549 | Non-small Cell Lung Cancer | ~7.5 - 30 (effective range) | [4] |
Note: The anticancer activity of 1,3,6,8-tetrahydroxyxanthone was reported to be better than the standard drug doxorubicin in this specific study[3].
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., 1,3,6,8-tetrahydroxyxanthone) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Signaling Pathways
Xanthones can interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis[5]. Cratoxylumxanthone C, a natural xanthone, was found to inhibit lung cancer proliferation and metastasis by regulating the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways[4][6].
Caption: Inhibition of STAT3 and FAK pathways by Cratoxylumxanthone C.
Antioxidant Activity
Xanthones are polyphenolic compounds known for their potent antioxidant activity[7]. They can neutralize free radicals, thereby protecting cells from oxidative damage implicated in numerous chronic diseases.
Quantitative Data: Radical Scavenging and Reducing Power
The antioxidant capacity of tetrahydroxyxanthones is commonly assessed using DPPH radical scavenging and FRAP assays.
| Compound | Assay | IC₅₀ / EC₅₀ | Reference |
| 1,3,6,7-Tetrahydroxyxanthone | DPPH | 21.31 ± 0.22 µg/mL | [8] |
| 1,3,6,7-Tetrahydroxyxanthone | FRAP | 27.08 ± 0.26 µg/mL | [8] |
| 1,3,6,7-Tetrahydroxyxanthone | DPPH | 148 µM | [9] |
| Mangiferin (1,3,6,7-tetrahydroxyxanthone-C2-β-D-glucoside) | DPPH | 150 µg/mL | [10] |
Note: Discrepancies in IC₅₀ values (e.g., for 1,3,6,7-tetrahydroxyxanthone) can arise from different experimental conditions, purity of the compound, and calculation methods.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Incubation: Different concentrations of the test compound are added to the DPPH solution. A control containing only the solvent is also prepared.
-
Measurement: The mixture is incubated in the dark at room temperature for about 30 minutes. The scavenging of the DPPH radical by the antioxidant results in a color change from purple to yellow.
-
Analysis: The absorbance is measured spectrophotometrically (e.g., at 517 nm). The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Reaction: The test compound is mixed with the FRAP reagent and incubated.
-
Measurement: Antioxidants in the sample reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance of this blue-colored complex is measured at a specific wavelength (e.g., 593 nm).
-
Quantification: The antioxidant capacity is determined by comparing the change in absorbance with a standard, typically FeSO₄.
Enzyme Inhibition Activity
Tetrahydroxyxanthones have also been investigated for their ability to inhibit specific enzymes, suggesting therapeutic potential in metabolic diseases like diabetes.
Quantitative Data: Enzyme Inhibition
| Compound | Enzyme | IC₅₀ | Reference |
| 1,3,6,7-Tetrahydroxyxanthone | α-glucosidase | 3.63 ± 0.01 µg/mL | [8] |
This potent α-glucosidase inhibition by 1,3,6,7-tetrahydroxyxanthone, which is stronger than the standard drug acarbose in the cited study, highlights its potential as an antidiabetic agent.
Experimental Protocols
α-Glucosidase Inhibition Assay
-
Enzyme/Substrate Preparation: A solution of α-glucosidase (from Saccharomyces cerevisiae) and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a phosphate buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., 1,3,6,7-tetrahydroxyxanthone) for a set period.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate. The enzyme hydrolyzes pNPG to p-nitrophenol.
-
Reaction Termination: The reaction is stopped after a specific time by adding a solution like sodium carbonate (Na₂CO₃).
-
Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
IC₅₀ Calculation: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.
Caption: Inhibition of α-glucosidase by 1,3,6,7-tetrahydroxyxanthone.
References
- 1. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. Cratoxylumxanthone C, a natural xanthone, inhibits lung cancer proliferation and metastasis by regulating STAT3 and FAK signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cratoxylumxanthone C, a natural xanthone, inhibits lung cancer proliferation and metastasis by regulating STAT3 and FAK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. jppres.com [jppres.com]
- 9. researchgate.net [researchgate.net]
- 10. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1,2,6,8-Tetrahydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,6,8-Tetrahydroxyxanthone is a naturally occurring xanthone derivative that has garnered interest within the scientific community for its potential therapeutic applications. A fundamental physicochemical property governing its efficacy and formulation development is its solubility in various solvent systems. This technical guide provides an in-depth overview of the solubility characteristics of 1,2,6,8-Tetrahydroxyxanthone, outlines a comprehensive experimental protocol for its solubility determination, and presents a visual workflow of the experimental process.
Understanding the Solubility Profile
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for 1,2,6,8-Tetrahydroxyxanthone in a range of solvents could not be located. The following table is provided as a template for researchers to populate as experimental data becomes available.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |
| Water | 25 | Data not available | Data not available | Shake-Flask Method | - |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method | - |
| Methanol | 25 | Data not available | Data not available | Shake-Flask Method | - |
| Acetone | 25 | Data not available | Data not available | Shake-Flask Method | - |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method | - |
| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | Data not available | Shake-Flask Method | - |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3] The following protocol provides a detailed methodology for determining the solubility of 1,2,6,8-Tetrahydroxyxanthone.
1. Materials and Equipment:
-
1,2,6,8-Tetrahydroxyxanthone (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO) of analytical grade
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1,2,6,8-Tetrahydroxyxanthone to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).
-
Analyze the diluted solution using a validated analytical method to determine the concentration of 1,2,6,8-Tetrahydroxyxanthone.
-
UV-Vis Spectroscopy: Determine the absorbance at the wavelength of maximum absorption (λmax) for 1,2,6,8-Tetrahydroxyxanthone and calculate the concentration using a pre-established calibration curve.
-
HPLC: Inject the sample onto a suitable HPLC column and quantify the analyte peak area against a standard calibration curve.
-
-
3. Data Analysis:
-
Calculate the solubility of 1,2,6,8-Tetrahydroxyxanthone in the respective solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While specific quantitative data on the solubility of 1,2,6,8-Tetrahydroxyxanthone remains to be fully elucidated in the literature, this guide provides a foundational understanding of its expected solubility behavior and a robust experimental protocol for its determination. The provided workflow and methodologies offer a clear path for researchers to generate the necessary data to advance the study and application of this promising natural compound. The generation of comprehensive solubility data will be crucial for its future development in pharmaceutical and other scientific fields.
References
A Technical Guide to the Preliminary In Vitro Screening of 1,2,6,8-Tetrahydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary in vitro screening methodologies applicable to 1,2,6,8-Tetrahydroxyxanthone. It outlines detailed experimental protocols for assessing key biological activities, summarizes relevant quantitative data from related compounds, and visualizes essential workflows and pathways to guide research and development efforts.
Data Presentation: Bioactivity of Related Hydroxyxanthones
While specific quantitative data for 1,2,6,8-Tetrahydroxyxanthone is limited in publicly accessible literature, the following tables summarize the bioactivity of structurally similar hydroxyxanthones, offering a comparative baseline for preliminary screening.
Table 1: In Vitro Anticancer Activity of Various Hydroxyxanthones
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | MTT | 9.18 | [1] |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | MTT | 23.7 | [1] |
| 1,3,5,6-Tetrahydroxyxanthone | MT-4 (T-cell Leukemia) | MTS | 9.05 | [2] |
| Hydroxyxanthone 3a¹ | MCF-7 (Breast Cancer) | MTT | 184 ± 15 | [3] |
| Doxorubicin (Control) | HepG2 (Liver Carcinoma) | MTT | > 10 |[1] |
¹Structure corresponding to 1,3,8-trihydroxyxanthone in the referenced paper.
Table 2: In Vitro Antioxidant Activity of Hydroxyxanthone Derivatives
| Compound | Assay | IC50 Value (µM) | Reference |
|---|---|---|---|
| Dihydroxyxanthone 3b² | DPPH Radical Scavenging | 349 ± 68 | [3] |
| Shamimoside³ | DPPH Radical Scavenging | 150 µg/mL |[4] |
²Structure corresponding to 1,6-dihydroxyxanthone in the referenced paper. ³A C-glucosyl tetrahydroxyxanthone derivative.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of compounds.[5][6]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 1,2,6,8-Tetrahydroxyxanthone in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the ability of a compound to act as a free radical scavenger.[3]
Protocol:
-
Sample Preparation: Dissolve 1,2,6,8-Tetrahydroxyxanthone in methanol to prepare a stock solution and create a range of serial dilutions.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of a methanolic DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 100 µg/mL).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.[3] A blank containing only methanol is also measured.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 The IC50 value is determined as the concentration that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity: In Vitro Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of protein (e.g., bovine serum albumin or egg albumin), which is a well-documented cause of inflammation.[7]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 1,2,6,8-Tetrahydroxyxanthone.
-
Control: Use diclofenac sodium as a reference standard. A control solution without the test compound is also prepared.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling & Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Determine the IC50 value from the dose-response curve.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships relevant to the screening of 1,2,6,8-Tetrahydroxyxanthone.
Caption: General workflow for the in vitro screening of a test compound.
Caption: Simplified biosynthetic pathway for the formation of xanthones in plants.[8][9][10]
Caption: Proposed mechanism of anticancer action via Topoisomerase II inhibition.[1][3]
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 9. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Norswertianin as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norswertianin, a tetraoxygenated xanthone, is a significant secondary metabolite predominantly found in plants of the Gentianaceae family. This technical guide provides a comprehensive overview of the current understanding of this compound's role within the plant, its biosynthesis, the signaling pathways that regulate its production, and detailed methodologies for its extraction and quantification. This compound's function as a phytoalexin and antioxidant in plant defense mechanisms is highlighted, providing insights into its ecological significance. This document aims to serve as a valuable resource for researchers in phytochemistry, plant biology, and natural product-based drug discovery.
Introduction
This compound (1,3,7,8-tetrahydroxyxanthone) is a key bioactive compound belonging to the xanthone class of polyphenols. These compounds are known for their diverse pharmacological activities. In the plant kingdom, particularly within the genus Gentiana, this compound plays a crucial role in defense against biotic and abiotic stresses. Its accumulation is often induced by external stimuli, suggesting its involvement in sophisticated plant defense signaling networks. Understanding the endogenous role and regulation of this compound can provide a basis for its biotechnological production and exploration for therapeutic applications.
Biosynthesis of this compound
The biosynthesis of this compound, like other xanthones in the Gentianaceae family, originates from the shikimate pathway in a phenylalanine-independent manner. This pathway provides the precursors for the formation of the characteristic dibenzo-γ-pyrone scaffold of xanthones.
The key steps in the biosynthesis of this compound are:
-
Formation of 3-hydroxybenzoic acid: This precursor is derived from the shikimate pathway.
-
Formation of a benzophenone intermediate: 3-hydroxybenzoic acid is condensed with three molecules of malonyl-CoA to form 2,3',4,6-tetrahydroxybenzophenone. This reaction is catalyzed by benzophenone synthase (BPS).
-
Oxidative cyclization: The benzophenone intermediate undergoes a regioselective intramolecular oxidative coupling to form the xanthone core. This step is catalyzed by cytochrome P450 monooxygenases. For this compound, this results in a 1,3,7-trihydroxyxanthone intermediate.[1][2]
-
Hydroxylation: The final step involves the hydroxylation of the xanthone core at the C-8 position to yield this compound. The specific enzymes responsible for this final hydroxylation step are yet to be fully characterized but are likely cytochrome P450 enzymes.[1][3]
Physiological Role of this compound in Plants
This compound functions primarily as a defense compound in plants. Its accumulation is a response to various environmental stresses, indicating its role as a phytoalexin and an antioxidant.
-
Antimicrobial Activity: Xanthones, including this compound, exhibit antimicrobial properties that help protect the plant against pathogenic fungi and bacteria. They are often synthesized and accumulated at the sites of infection as a first line of defense.
-
Antioxidant Activity: this compound possesses strong antioxidant capabilities.[4] During periods of stress, plants often experience an increase in reactive oxygen species (ROS), which can cause cellular damage. This compound helps to scavenge these harmful ROS, thereby protecting the plant from oxidative stress.
Signaling Pathways Regulating this compound Production
The production of this compound is tightly regulated by the plant's defense signaling network. Key signaling molecules, such as jasmonic acid and salicylic acid, which are central to plant defense responses, have been shown to induce the accumulation of this compound.
Elicitors, which are molecules that trigger a defense response in plants, can stimulate the production of this compound. For instance, treatment of Gentiana dinarica hairy root cultures with chitosan (a biotic elicitor) or salicylic acid (an abiotic elicitor) leads to a significant increase in this compound content.[4] This suggests that the biosynthesis of this compound is transcriptionally regulated by stress-induced signaling cascades.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific organ, and the environmental conditions. In vitro cultures, particularly genetically transformed hairy root cultures, have been shown to accumulate higher levels of xanthones compared to wild plants.
| Plant Species | Plant Material/Culture Condition | This compound Content (mg/g DW) | Reference |
| Gentiana dinarica | Hairy root culture (control) | ~0.5 - 1.9 | [4] |
| Gentiana dinarica | Hairy root culture + Salicylic Acid (200 µM) | ~3.85 - 14.63 (7.7-fold increase) | [4] |
| Gentiana dinarica | Hairy root culture + Chitosan (50 mg/L) | ~12 - 45.6 (24-fold increase) | [4] |
| Gentiana dinarica | Aerial parts (wild) | Trace amounts | [5] |
| Gentiana dinarica | Roots (wild) | Present | [5] |
Experimental Protocols
Extraction of this compound
A general protocol for the extraction of this compound from plant material for analytical purposes is as follows:
-
Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered plant material.
-
Add 10 mL of methanol to the sample.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Maceration: Allow the mixture to stand for 48 hours at room temperature for complete extraction.
-
-
Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter.
-
Storage: Store the filtrate at 4°C in a dark vial until HPLC analysis.
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection is a common method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1100 series with a diode array detector).
-
Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Linear gradient from 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[6]
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the samples can then be determined by comparing the peak area with the calibration curve.
Conclusion and Future Perspectives
This compound is a vital plant metabolite with a clear role in defense mechanisms, acting as both a phytoalexin and an antioxidant. Its biosynthesis is intricately linked to the plant's stress response signaling pathways, making it a valuable biomarker for studying plant-environment interactions. The methodologies outlined in this guide provide a solid foundation for the accurate extraction and quantification of this compound, which is essential for further research.
Future research should focus on elucidating the specific enzymes and transcription factors involved in the this compound biosynthetic and regulatory pathways. A deeper understanding of these molecular mechanisms will not only enhance our knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering of plants to produce higher yields of this and other valuable bioactive compounds. Furthermore, continued investigation into the pharmacological properties of this compound is warranted to explore its full therapeutic potential.
References
- 1. Alternative pathways of xanthone biosynthesis in cell cultures of Hypericum androsaemum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of elicitors on xanthone accumulation and biomass production in hairy root cultures of Gentiana dinarica [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocol for the Isolation of 1,2,6,8-Tetrahydroxyxanthone from Swertia japonica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthones are a class of polyphenolic compounds found in a number of plant families, with the Gentianaceae family, including the genus Swertia, being a rich source. These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. 1,2,6,8-Tetrahydroxyxanthone is a specific xanthone that, along with other hydroxylated xanthones, is believed to contribute to the therapeutic effects of various traditional medicines. This document provides a detailed protocol for the isolation and purification of 1,2,6,8-Tetrahydroxyxanthone from the whole plant material of Swertia japonica.
Principle
The isolation protocol is based on a series of extraction and chromatographic techniques. Initially, the dried plant material is defatted and then extracted with a polar solvent to isolate a wide range of secondary metabolites, including xanthones. The crude extract is then subjected to column chromatography, a powerful technique for separating compounds based on their differential adsorption to a stationary phase. Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield highly pure 1,2,6,8-Tetrahydroxyxanthone.
Materials and Reagents
-
Dried whole plant material of Swertia japonica
-
n-Hexane (ACS grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (ACS grade)
-
Silica gel (for column chromatography, 60-120 mesh)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid (or Trifluoroacetic acid for HPLC)
-
Standard 1,2,6,8-Tetrahydroxyxanthone (for comparison)
-
Rotary evaporator
-
Chromatography columns
-
Preparative HPLC system with a C18 column
-
Analytical HPLC system
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Preparation of Plant Material
-
Air-dry the whole plant material of Swertia japonica in the shade at room temperature.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container, protected from light and moisture, until extraction.
Extraction
-
Defat the powdered plant material (approximately 500 g) by soaking in n-hexane (2.5 L) for 24 hours at room temperature to remove lipids and other nonpolar compounds.
-
Filter the mixture and discard the n-hexane. Repeat the defatting process twice.
-
Air-dry the defatted plant material to remove any residual n-hexane.
-
Extract the defatted plant material with methanol (3 L) at room temperature for 48 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
Fractionation of the Crude Extract
-
Suspend the crude methanol extract in deionized water and partition successively with ethyl acetate.
-
Separate the ethyl acetate fraction, which is expected to be rich in xanthones.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it using a rotary evaporator to yield the ethyl acetate fraction.
Isolation by Column Chromatography
-
Subject the concentrated ethyl acetate fraction to silica gel column chromatography.
-
Pack a glass column with silica gel (60-120 mesh) in n-hexane.
-
Load the ethyl acetate fraction onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100:0, 90:10, 80:20, etc., v/v).
-
Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles. Fractions containing the target xanthone are typically eluted with a moderately polar solvent mixture.
Purification by Preparative HPLC
-
Further purify the fractions containing the target compound by preparative HPLC on a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) for elution. The gradient can be optimized based on analytical HPLC runs.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 310 nm).
-
Collect the peak corresponding to 1,2,6,8-Tetrahydroxyxanthone.
-
Concentrate the collected fraction to obtain the purified compound.
Structure Elucidation and Purity Assessment
-
Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Assess the purity of the final compound using analytical HPLC.
Data Presentation
The following table summarizes the expected quantitative data from the isolation process. Please note that these values are estimates based on typical yields for similar compounds from Swertia species and may vary depending on the specific plant material and experimental conditions.
| Step | Input Material | Output Material | Expected Yield (w/w) | Purity |
| Extraction | 500 g of dried Swertia japonica powder | Crude Methanol Extract | 10 - 15% | - |
| Fractionation | Crude Methanol Extract | Ethyl Acetate Fraction | 2 - 4% (of crude extract) | - |
| Column Chromatography | Ethyl Acetate Fraction | Enriched Xanthone Fraction | 5 - 10% (of ethyl acetate fraction) | 60 - 70% |
| Preparative HPLC | Enriched Xanthone Fraction | 1,2,6,8-Tetrahydroxyxanthone | 0.01 - 0.05% (of enriched fraction) | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of 1,2,6,8-Tetrahydroxyxanthone.
Signaling Pathway
Many tetrahydroxyxanthones have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB signaling cascade, which plays a crucial role in inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway by 1,2,6,8-Tetrahydroxyxanthone.
Application Note: Quantification of Norswertianin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the quantification of Norswertianin, a xanthone of significant pharmacological interest, in plant extracts using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is based on established analytical techniques for the analysis of structurally related xanthones found in the Swertia genus and provides a framework for the development and validation of a robust analytical procedure. This document includes a comprehensive experimental protocol, data presentation tables for hypothetical quantitative analysis and method validation, and a graphical representation of the experimental workflow.
Introduction
This compound is a key bioactive xanthone found in various species of the Gentianaceae family, particularly within the genus Swertia. These plants have a long history of use in traditional medicine for treating a variety of ailments. The pharmacological potential of this compound and other related xanthones has led to increased interest in their accurate quantification in plant materials for quality control, standardization of herbal products, and pharmacokinetic studies. This application note outlines a proposed HPLC method suitable for the determination of this compound in plant extracts. The method is designed to be specific, accurate, and precise, meeting the requirements for routine analysis in a research or quality control laboratory.
Proposed HPLC Method
Chromatographic Conditions
| Parameter | Proposed Value |
| Instrument | HPLC system with UV/Vis or PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 20-35% B; 10-20 min: 35-50% B; 20-25 min: 50-20% B; 25-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Experimental Protocols
1. Preparation of Standard Solutions
A stock solution of this compound (100 µg/mL) is prepared by accurately weighing 10 mg of this compound reference standard and dissolving it in 100 mL of methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 to 50 µg/mL. These solutions are used to construct a calibration curve.
2. Sample Preparation (Plant Extract)
Dried and powdered plant material (1 g) is extracted with 20 mL of methanol using ultrasonication for 30 minutes. The extract is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.
3. Method Validation Protocol
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is determined by comparing the chromatograms of a blank, a standard solution, and a sample extract.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. These are typically determined from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by performing recovery studies on samples spiked with known amounts of the this compound standard.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound in Swertia Species
| Plant Species | This compound Content (mg/g of dry weight) |
| Swertia chirayita | 2.5 ± 0.2 |
| Swertia franchetiana | 1.8 ± 0.1 |
| Swertia mussotii | 3.1 ± 0.3 |
Table 2: Hypothetical Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The proposed RP-HPLC method provides a reliable and efficient approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation, chromatographic separation, and method validation serves as a valuable resource for researchers and scientists in the fields of phytochemistry, natural product chemistry, and drug development. The successful implementation and validation of this method will contribute to the quality control and standardization of herbal medicines containing this compound.
Synthesis of 1,2,6,8-Tetrahydroxyxanthone Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 1,2,6,8-tetrahydroxyxanthone derivatives. The information is intended to guide researchers in the development of novel therapeutic agents by exploring the structure-activity relationships (SAR) of this promising class of compounds.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among them, polyhydroxyxanthones have demonstrated notable potential as anticancer agents. The substitution pattern of hydroxyl groups on the xanthone core plays a crucial role in their biological activity. This document focuses on 1,2,6,8-tetrahydroxyxanthone, also known as Norswertianin, and its derivatives, outlining synthetic strategies and protocols for assessing their therapeutic potential.
Synthetic Methodology: Grover, Shah, and Shah Reaction
A common and effective method for the synthesis of polyhydroxyxanthones is the Grover, Shah, and Shah reaction. This one-pot reaction involves the condensation of a substituted 2-hydroxybenzoic acid with a polyphenol in the presence of a condensing agent, typically a mixture of phosphorus oxychloride and zinc chloride.
General Protocol for the Synthesis of 1,2,6,8-Tetrahydroxyxanthone
Materials:
-
2,3,5-Trihydroxybenzoic acid
-
Phloroglucinol
-
Zinc chloride (fused)
-
Phosphorus oxychloride
-
Anhydrous ether
-
Hydrochloric acid (10%)
-
Sodium bicarbonate solution (5%)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A mixture of 2,3,5-trihydroxybenzoic acid and phloroglucinol (equimolar amounts) is added to a flask containing freshly fused and powdered zinc chloride.
-
The flask is cooled in an ice bath, and phosphorus oxychloride is added dropwise with constant stirring.
-
The reaction mixture is stirred at room temperature for 2-4 hours and then heated on a water bath (60-70°C) for 24-48 hours.
-
After cooling, the mixture is poured onto crushed ice and stirred vigorously.
-
The precipitated solid is filtered, washed with water, and then treated with 5% sodium bicarbonate solution to remove any unreacted acid.
-
The crude product is washed with water until neutral and then dried.
-
Purification is achieved by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane-ethyl acetate).
-
The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Structure-Activity Relationship (SAR) Studies
The biological activity of xanthone derivatives is highly dependent on the number and position of substituent groups on the xanthone scaffold. SAR studies are crucial for optimizing the therapeutic potential of these compounds.
Cytotoxicity Data
The following table summarizes the cytotoxic activity of this compound (1,2,6,8-tetrahydroxyxanthone) and a related glycosylated derivative against a human glioblastoma cell line.
| Compound | Structure | Cell Line | IC₅₀ (µM) |
| This compound | 1,2,6,8-Tetrahydroxyxanthone | U25 (Glioblastoma) | 31.2[1] |
| This compound-1-O-glucoside | 1-O-Glucosyl-2,6,8-trihydroxyxanthone | U25 (Glioblastoma) | 48.3[1] |
SAR Insights:
-
The data suggests that the free hydroxyl groups are important for the antiglioma activity, as the glycosylated derivative shows a higher IC₅₀ value (lower potency) compared to the parent compound, this compound.[1] This highlights the significance of the aglycone structure for cytotoxicity.
-
Further studies involving the synthesis and evaluation of a broader range of derivatives with modifications at various positions of the 1,2,6,8-tetrahydroxyxanthone core are necessary to establish a comprehensive SAR.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of the synthesized xanthone derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U25, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized xanthone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the xanthone derivatives in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of 1,2,6,8-tetrahydroxyxanthone derivatives.
Caption: Workflow for the synthesis and evaluation of xanthone derivatives.
Proposed Apoptotic Signaling Pathway
Polyhydroxyxanthones are known to induce apoptosis in cancer cells. The following diagram depicts a plausible signaling pathway that may be activated by 1,2,6,8-tetrahydroxyxanthone derivatives.
Caption: Proposed apoptotic pathway induced by tetrahydroxyxanthones.
References
Application Notes & Protocols: Cell-Based Assays for 1,2,6,8-Tetrahydroxyxanthone
Introduction
Xanthones are a class of naturally occurring compounds that have garnered significant interest for their wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] 1,2,6,8-Tetrahydroxyxanthone, a specific xanthone derivative, is a promising candidate for anticancer drug development. The evaluation of its efficacy and mechanism of action requires robust and reproducible cell-based assays. These assays are crucial for determining a compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in various cancer cell lines.[2][3][4]
This document provides detailed protocols for a panel of essential cell-based assays to characterize the anticancer activity of 1,2,6,8-Tetrahydroxyxanthone. The described methods include the MTT assay for cell viability, Annexin V/PI staining for apoptosis detection, and propidium iodide staining for cell cycle analysis.[4][5]
Overall Experimental Workflow
The general workflow for evaluating the anticancer activity of 1,2,6,8-Tetrahydroxyxanthone involves several sequential steps, from initial cell culture and compound treatment to data acquisition and analysis.
Caption: General workflow for testing the anticancer activity of a compound.
Data Presentation
Illustrative data is provided for demonstration purposes. Actual results will vary based on the cell line and experimental conditions.
Table 1: Cytotoxicity of 1,2,6,8-Tetrahydroxyxanthone on Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.5 |
| HepG2 | Liver Carcinoma | 48 | 9.2[6] |
| A549 | Lung Carcinoma | 48 | 21.8 |
| NCI-H460 | Non-small Cell Lung | 48 | 18.3 |
| PC-3 | Prostate Cancer | 48 | 12.4 |
Note: Data for HepG2 is based on a study of 1,3,6,8-tetrahydroxyxanthone, a closely related isomer.[6] Other values are hypothetical.
Table 2: Apoptosis Induction by 1,2,6,8-Tetrahydroxyxanthone in MCF-7 Cells (48h)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| 10 | 70.2 ± 3.1 | 15.8 ± 1.2 | 10.5 ± 1.1 | 3.5 ± 0.7 |
| 20 | 45.6 ± 2.8 | 28.9 ± 2.1 | 22.1 ± 1.9 | 3.4 ± 0.6 |
| 40 | 20.3 ± 1.9 | 35.4 ± 2.5 | 38.7 ± 2.8 | 5.6 ± 0.9 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with 1,2,6,8-Tetrahydroxyxanthone (24h)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Control) | 65.4 ± 2.9 | 20.1 ± 1.5 | 14.5 ± 1.3 | 1.1 ± 0.3 |
| 10 | 72.1 ± 3.3 | 15.3 ± 1.1 | 10.2 ± 0.9 | 2.4 ± 0.5 |
| 20 | 78.5 ± 3.8 | 9.8 ± 0.8 | 6.5 ± 0.7 | 5.2 ± 0.8 |
| 40 | 50.2 ± 2.5 | 12.5 ± 1.0 | 15.8 ± 1.2 | 21.5 ± 2.1 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
1,2,6,8-Tetrahydroxyxanthone
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of 1,2,6,8-Tetrahydroxyxanthone in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate gently for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[7]
Protocol 2: Apoptosis Detection (Annexin V-FITC / PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with 1,2,6,8-Tetrahydroxyxanthone at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[5]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[11] Analyze the samples immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[13]
-
Cold 70% ethanol
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates. After 24 hours, treat with desired concentrations of 1,2,6,8-Tetrahydroxyxanthone for 24 hours.
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with PBS.
-
Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[13][14] Fix the cells for at least 2 hours (or overnight) at 4°C.[14]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.[13]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Plausible Mechanism of Action: Induction of Apoptosis
Xanthones are known to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. 1,2,6,8-Tetrahydroxyxanthone may induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in cell death.
Caption: Plausible signaling pathway for xanthone-induced apoptosis.
References
- 1. Xanthones from mangosteen extracts as natural chemopreventive agents: potential anticancer drugs. [wellnessresources.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. dawinbio.com [dawinbio.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
Application Notes: 1,2,6,8-Tetrahydroxyxanthone in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,6,8-Tetrahydroxyxanthone is a member of the xanthone class of polyphenolic compounds. Xanthones are known for their diverse pharmacological activities, including antioxidant properties. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathogenesis of various diseases. This document provides detailed protocols for assessing the antioxidant capacity of 1,2,6,8-Tetrahydroxyxanthone using common in vitro assays: DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP). Additionally, it outlines the role of the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress that can be modulated by xanthones.
Data Presentation
Due to the limited availability of published data specifically for 1,2,6,8-Tetrahydroxyxanthone, the following table presents example antioxidant capacity data for other relevant xanthone compounds to illustrate data presentation. Researchers can replace this data with their experimental findings for 1,2,6,8-Tetrahydroxyxanthone.
| Compound | Assay | IC50 (µM) | Trolox Equivalents (TE/µmol) | FRAP Value (µmol Fe(II)/µmol) | Reference |
| 1,2,6,8-Tetrahydroxyxanthone | DPPH | Data not available | Data not available | Data not available | |
| Example: 1,3,5,8-tetrahydroxyxanthone | Cellular Antioxidant Activity | Most active among 30 tested xanthones | - | - | [1] |
| Example: 1,2-dihydroxy-9H-xanthen-9-one | DPPH | Reported activity | - | - | [2] |
| Example: Mangiferin | Nrf2 Activation | Modulates Nrf2/ARE pathway | - | - | [3] |
| Example: α-Mangostin | Nrf2 Activation | Modulates Nrf2/ARE pathway | - | - | [3] |
| Example: γ-Mangostin | Nrf2 Activation | Modulates Nrf2/ARE pathway | - | - | [3] |
Signaling Pathway
Xanthones have been shown to exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like certain xanthones, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.
Caption: Nrf2 signaling pathway activation by xanthones.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Workflow:
Caption: DPPH radical scavenging assay workflow.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 1,2,6,8-Tetrahydroxyxanthone in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound and a positive control (e.g., Trolox, ascorbic acid, or gallic acid) in the same solvent.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark bottle to protect it from light.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well (e.g., 100 µL).
-
Add an equal volume of the DPPH solution to each well (e.g., 100 µL).
-
For the blank, use the solvent instead of the sample. The control contains the solvent and the DPPH solution.
-
Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form. The change in color is measured spectrophotometrically.
Workflow:
Caption: ABTS radical cation decolorization assay workflow.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of 1,2,6,8-Tetrahydroxyxanthone and a standard (e.g., Trolox).
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL or 190 µL in a microplate).
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex.
Workflow:
Caption: Ferric Reducing Antioxidant Power (FRAP) assay workflow.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.
-
Add a small volume of the sample, standard, or blank (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL) in a 96-well plate.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored complex at approximately 593 nm.
-
The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µmol of Fe(II) equivalents per gram or mole of the sample.
-
Conclusion
The provided protocols offer a robust framework for evaluating the antioxidant capacity of 1,2,6,8-Tetrahydroxyxanthone. It is recommended to use multiple assays to obtain a comprehensive understanding of its antioxidant profile, as different assays reflect different antioxidant mechanisms. Furthermore, investigating its ability to modulate the Nrf2 signaling pathway can provide insights into its potential cellular protective effects. The data tables and diagrams serve as a guide for organizing and presenting the experimental findings in a clear and concise manner.
References
- 1. 1,3,5,8-Tetrahydroxy-9H-xanthen-9-one exerts its antiageing effect through the regulation of stress-response genes and the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient [mdpi.com]
- 3. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]
Application Notes and Protocols: Mass Spectrometry Analysis of 1,2,6,8-Tetrahydroxyxanthone Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 1,2,6,8-Tetrahydroxyxanthone using mass spectrometry. Xanthones are a class of polyphenolic compounds found in various medicinal plants and are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Understanding the fragmentation pattern of 1,2,6,8-Tetrahydroxyxanthone is crucial for its identification and structural elucidation in complex mixtures, such as natural product extracts. These application notes describe the hypothetical fragmentation pathways and provide a general protocol for its analysis using Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS), a powerful technique for the analysis of such compounds.[1][2]
Introduction to 1,2,6,8-Tetrahydroxyxanthone and Mass Spectrometry
1,2,6,8-Tetrahydroxyxanthone is a member of the xanthone family, characterized by a tricyclic xanthen-9-one core with four hydroxyl substitutions. These hydroxyl groups significantly influence the molecule's polarity and its fragmentation behavior in a mass spectrometer. Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to generate product ions, providing valuable structural information. For xanthones, common fragmentation includes cleavages of the xanthone core and losses of small neutral molecules from the functional groups.
Proposed Fragmentation Pathway of 1,2,6,8-Tetrahydroxyxanthone
The fragmentation of 1,2,6,8-Tetrahydroxyxanthone is expected to be driven by the presence of the hydroxyl groups and the stable xanthone nucleus. Under typical electrospray ionization (ESI) conditions in negative mode, the deprotonated molecule [M-H]⁻ would be the precursor ion. The collision-induced dissociation (CID) of this precursor ion would likely involve the following fragmentation mechanisms:
-
Loss of Water (H₂O): The hydroxyl groups can facilitate the neutral loss of water molecules.
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds is the loss of carbon monoxide.
-
Retro-Diels-Alder (RDA) Reaction: The xanthone core can undergo RDA reactions, leading to characteristic product ions. This has been observed in the fragmentation of other xanthone derivatives.[3]
A proposed fragmentation pathway is visualized in the diagram below.
Quantitative Data Summary
The following table summarizes the expected major fragment ions for 1,2,6,8-Tetrahydroxyxanthone based on the proposed fragmentation pathway. The relative abundance is hypothetical and may vary depending on the experimental conditions.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Identity | Hypothetical Relative Abundance (%) |
| 260 | 242 | H₂O | [M-H-H₂O]⁻ | 85 |
| 260 | 232 | CO | [M-H-CO]⁻ | 60 |
| 260 | 214 | H₂O + CO | [M-H-H₂O-CO]⁻ | 45 |
| 260 | 150 | C₇H₄O₂ | RDA Fragment | 30 |
Experimental Protocol: LC-QTOF-MS/MS Analysis
This protocol outlines a general procedure for the analysis of 1,2,6,8-Tetrahydroxyxanthone using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer.
4.1. Materials and Reagents
-
1,2,6,8-Tetrahydroxyxanthone standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Standard laboratory glassware and consumables
4.2. Sample Preparation
-
Prepare a stock solution of 1,2,6,8-Tetrahydroxyxanthone (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.
4.3. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it over the course of the run to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
4.4. Mass Spectrometry Conditions
-
Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Cone Voltage: -40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS Analysis: Targeted MS/MS of the precursor ion at m/z 260.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
Data Analysis and Interpretation
The acquired data should be processed using the instrument's software. The mass spectrum of the precursor ion and the product ion spectra from the MS/MS experiments should be carefully examined. The accurate mass measurements provided by the QTOF analyzer can be used to confirm the elemental composition of the precursor and fragment ions. The observed fragmentation pattern should be compared with the proposed pathway to confirm the structure of 1,2,6,8-Tetrahydroxyxanthone.
Conclusion
This application note provides a framework for the mass spectrometric analysis of 1,2,6,8-Tetrahydroxyxanthone. The proposed fragmentation pathway and the detailed experimental protocol offer a starting point for researchers working on the identification and characterization of this and similar xanthone compounds. The use of high-resolution mass spectrometry is essential for unambiguous identification and structural elucidation.
References
Purifying Norswertianin: An Application Note and Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the purification of Norswertianin, a bioactive xanthone, from crude plant extracts. This guide outlines a multi-step purification strategy, from initial extraction to final polishing, and includes quantitative data and a proposed biological signaling pathway.
This compound, a xanthone found in medicinal plants of the Gentiana and Swertia genera, has garnered interest for its potential therapeutic properties, including the induction of autophagy and oxidative stress in cancer cells.[1] Effective purification of this compound is crucial for further pharmacological studies and drug development. The following protocols are based on established methodologies for the isolation of xanthones from plant materials.
Experimental Workflow Overview
The purification of this compound from plant sources typically involves a series of extraction and chromatographic steps. The general workflow is designed to progressively enrich the target compound while removing impurities.
Caption: General workflow for the purification of this compound from plant material.
Quantitative Data Summary
The following table provides representative data for the purification of this compound from 1 kg of dried plant material. Please note that actual yields and purity may vary depending on the plant source, extraction conditions, and chromatographic performance.
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Extraction | 1000 | 50,000 | ~1% |
| Silica Gel Chromatography | 50,000 | 500 | ~40% |
| Preparative HPLC | 500 | 150 | >98% |
Experimental Protocols
Protocol 1: Crude Extraction
This protocol describes the initial solvent extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Gentiana dinarica)
-
80% Aqueous Acetone
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
Procedure:
-
Macerate 1 kg of the dried, powdered plant material in 5 L of 80% aqueous acetone at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through a Büchner funnel to separate the extract from the plant residue.
-
Re-extract the plant residue with an additional 3 L of 80% aqueous acetone for 24 hours to maximize the yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography
This protocol details the fractionation of the crude extract to enrich for this compound.
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system: A gradient of n-hexane and ethyl acetate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 50 mL).
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp. This compound and other xanthones typically appear as fluorescent or dark spots.
-
Combine the fractions that show a similar TLC profile corresponding to this compound.
-
Evaporate the solvent from the combined fractions to yield a this compound-enriched fraction.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This final step achieves high-purity this compound.
Materials:
-
This compound-enriched fraction
-
Preparative HPLC system with a C18 column
-
Mobile phase: A gradient of methanol and water (both containing 0.1% formic acid)
-
UV detector
Procedure:
-
Dissolve the this compound-enriched fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient elution program, for example, starting with 30% methanol in water and increasing to 80% methanol over 40 minutes.
-
Monitor the elution profile using a UV detector at a suitable wavelength for xanthones (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC.
Proposed Signaling Pathway of this compound
This compound has been reported to induce autophagy and ROS-dependent differentiation in glioblastoma cells.[1] The following diagram illustrates a plausible signaling pathway for this activity, based on known mechanisms of autophagy induction by natural compounds.
Caption: Proposed signaling pathway of this compound-induced autophagy and cell differentiation.
This application note provides a comprehensive framework for the purification of this compound. Researchers are encouraged to optimize these protocols based on their specific plant material and available equipment to achieve the best results.
References
Application Notes & Protocols: Developing a Stable Formulation for 1,2,6,8-Tetrahydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,6,8-Tetrahydroxyxanthone, also known as Norswertianin, is a polyphenolic compound belonging to the xanthone class, naturally occurring in various plant species. Like many polyphenols, it exhibits promising biological activities, including antioxidant properties, which make it a person of interest for pharmaceutical and cosmeceutical applications. However, its therapeutic potential is often hindered by significant formulation challenges, primarily stemming from poor aqueous solubility and inherent chemical instability.
The multiple hydroxyl groups on the xanthone scaffold contribute to its low solubility in water and make the molecule susceptible to pH-dependent degradation and oxidation. Therefore, developing a stable and bioavailable formulation is critical to harnessing its therapeutic benefits.
These application notes provide a comprehensive guide for researchers and formulation scientists to develop a stable and effective formulation for 1,2,6,8-Tetrahydroxyxanthone. This document outlines systematic approaches to characterize its physicochemical properties, select appropriate excipients, and develop various formulation strategies. Detailed experimental protocols are provided for each critical step of the formulation development process.
Physicochemical Characterization of 1,2,6,8-Tetrahydroxyxanthone
A thorough understanding of the physicochemical properties of 1,2,6,8-Tetrahydroxyxanthone is the foundation for a rational formulation design. The following protocols outline the key experiments to be performed.
Solubility Determination
Objective: To determine the solubility of 1,2,6,8-Tetrahydroxyxanthone in various pharmaceutically relevant solvents.
Protocol:
-
Prepare saturated solutions of 1,2,6,8-Tetrahydroxyxanthone in a range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 5.0, 6.8, and 7.4, ethanol, propylene glycol, polyethylene glycol 400, and various oils).
-
Equilibrate the solutions at controlled temperatures (e.g., 25 °C and 37 °C) for 48 hours with continuous agitation to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of 1,2,6,8-Tetrahydroxyxanthone in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility in mg/mL or µg/mL.
pH-Stability Profile
Objective: To evaluate the stability of 1,2,6,8-Tetrahydroxyxanthone over a range of pH values.
Protocol:
-
Prepare solutions of 1,2,6,8-Tetrahydroxyxanthone in a series of buffers with pH values ranging from 2 to 10.
-
Store the solutions at a controlled temperature (e.g., 40 °C) to accelerate degradation.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each solution.
-
Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of 1,2,6,8-Tetrahydroxyxanthone and the formation of any degradation products.
-
Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant at each pH.
-
Generate a pH-rate profile by plotting the logarithm of the rate constant against pH.
Forced Degradation Studies
Objective: To identify potential degradation pathways and degradation products under various stress conditions.
Protocol:
-
Acid and Base Hydrolysis: Expose a solution of 1,2,6,8-Tetrahydroxyxanthone to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat a solution of 1,2,6,8-Tetrahydroxyxanthone with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample of 1,2,6,8-Tetrahydroxyxanthone to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of 1,2,6,8-Tetrahydroxyxanthone to UV and visible light in a photostability chamber.
-
Analyze all stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
Attempt to identify major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
Formulation Development Strategies
Based on the physicochemical properties, several formulation strategies can be employed to enhance the solubility and stability of 1,2,6,8-Tetrahydroxyxanthone.
Nanosuspension
Objective: To increase the dissolution rate and saturation solubility by reducing the particle size to the nanometer range.
Protocol:
-
Prepare a coarse suspension of 1,2,6,8-Tetrahydroxyxanthone in an aqueous vehicle containing a suitable stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).
-
Reduce the particle size of the suspension using a high-pressure homogenizer or a wet-milling apparatus.
-
Monitor the particle size and size distribution during the process using a particle size analyzer (e.g., dynamic light scattering).
-
Continue the process until the desired particle size (typically below 500 nm) is achieved.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Solid Dispersions
Objective: To enhance solubility and dissolution by dispersing 1,2,6,8-Tetrahydroxyxanthone in a hydrophilic carrier at a molecular level.
Protocol:
-
Solvent Evaporation Method:
-
Dissolve 1,2,6,8-Tetrahydroxyxanthone and a hydrophilic carrier (e.g., Povidone K30, Soluplus®) in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporate the solvent under vacuum at a controlled temperature to obtain a solid mass.
-
Grind and sieve the resulting solid dispersion to obtain a uniform powder.
-
-
Hot-Melt Extrusion Method:
-
Mix 1,2,6,8-Tetrahydroxyxanthone with a thermoplastic polymer (e.g., Soluplus®, Eudragit® E PO).
-
Feed the mixture into a hot-melt extruder and process at a temperature above the polymer's glass transition temperature.
-
Cool and mill the extrudate to the desired particle size.
-
-
Characterize the solid dispersions for drug content, dissolution enhancement, and physical form (using techniques like DSC and XRD to confirm the amorphous state).
Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
Objective: To formulate a lipid-based system that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, enhancing solubility and absorption.
Protocol:
-
Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and cosurfactants (e.g., Transcutol HP) for their ability to solubilize 1,2,6,8-Tetrahydroxyxanthone.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and cosurfactant.
-
Prepare formulations within the identified self-emulsifying region by mixing the components until a clear solution is obtained.
-
Incorporate 1,2,6,8-Tetrahydroxyxanthone into the optimized blank SEDDS formulation.
-
Evaluate the prepared SEDDS for self-emulsification time, droplet size of the resulting emulsion, and in vitro drug release.
Data Presentation
Quantitative data from the characterization and formulation studies should be summarized in clear and concise tables for easy comparison.
Table 1: Solubility of 1,2,6,8-Tetrahydroxyxanthone in Various Solvents at 25 °C
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| Ethanol | 50 ± 5 |
| Propylene Glycol | 150 ± 10 |
| PEG 400 | 300 ± 20 |
| Capryol 90 | 25 ± 3 |
Table 2: Stability of 1,2,6,8-Tetrahydroxyxanthone in Different pH Buffers at 40 °C after 24 hours
| pH | % Remaining |
| 2.0 | 98 ± 2 |
| 4.0 | 95 ± 3 |
| 6.0 | 80 ± 5 |
| 8.0 | 50 ± 6 |
| 10.0 | < 10 |
Table 3: Physicochemical Characterization of Developed Formulations
| Formulation Type | Particle/Droplet Size (nm) | Zeta Potential (mV) | Dissolution at 30 min (%) |
| Unprocessed Drug | > 5000 | N/A | < 5 |
| Nanosuspension | 250 ± 20 | -25 ± 3 | 70 ± 5 |
| Solid Dispersion | N/A | N/A | 85 ± 6 |
| SEDDS | 150 ± 15 | -15 ± 2 | 95 ± 4 |
Visualizations
Experimental Workflow
Caption: Formulation Development Workflow for 1,2,6,8-Tetrahydroxyxanthone.
Hypothetical Signaling Pathway
Application Notes and Protocols for In Vivo Efficacy Testing of Norswertianin in a Glioblastoma Model
Topic: In vivo experimental design for testing Norswertianin efficacy
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. There is an urgent need for novel therapeutic agents that can effectively target key signaling pathways driving glioblastoma progression. This compound, a xanthone derivative, has demonstrated promising anti-cancer properties in vitro, including the ability to induce autophagy and oxidative stress in glioblastoma cell lines.[1] Preclinical studies suggest that this compound may exert its effects through the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in glioblastoma.[2][3]
These application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy in an orthotopic glioblastoma mouse model. The protocols outlined below describe the necessary steps from cell line preparation and animal model generation to treatment administration, tumor growth monitoring, and endpoint analysis. The primary objective of this experimental design is to assess the anti-tumor activity of this compound and to investigate its proposed mechanism of action by examining its effects on the PI3K/Akt/mTOR signaling pathway.
The selection of an orthotopic xenograft model, where human glioblastoma cells are implanted into the brains of immunodeficient mice, is crucial for mimicking the tumor microenvironment and assessing the therapeutic potential of this compound in a clinically relevant setting.[4][5][6] Non-invasive imaging techniques, such as bioluminescence imaging, are incorporated for the real-time monitoring of tumor progression and response to treatment.[2][3][7][8][9]
The successful execution of these protocols will provide valuable preclinical data on the efficacy of this compound as a potential therapeutic agent for glioblastoma, and will further elucidate its molecular mechanisms of action.
Experimental Protocols
Protocol 1: U251-MG Cell Culture and Lentiviral Transduction for Bioluminescence Imaging
-
Cell Culture:
-
Culture human glioblastoma U251-MG cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
-
Lentiviral Transduction:
-
For in vivo tumor monitoring, transduce the U251-MG cells with a lentiviral vector expressing luciferase (e.g., pLenti-CMV-Luc2).
-
Following transduction, select the luciferase-expressing cells using an appropriate antibiotic selection marker (e.g., puromycin).
-
Confirm luciferase expression and activity via an in vitro bioluminescence assay.
-
Protocol 2: Orthotopic Glioblastoma Mouse Model Generation
-
Animal Model:
-
Use 6-8 week old male athymic nude mice (nu/nu).
-
Acclimatize the mice for at least one week before any experimental procedures.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates in the right cerebral hemisphere (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 5 µL of a suspension containing 1 x 10^5 U251-MG-luciferase cells in sterile PBS into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Protocol 3: this compound Administration
-
Treatment Groups:
-
Randomly assign the mice to the following groups (n=10 per group):
-
Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
This compound (Low Dose, e.g., 25 mg/kg)
-
This compound (High Dose, e.g., 50 mg/kg)
-
Positive Control (e.g., Temozolomide)
-
-
-
Administration:
Protocol 4: In Vivo Bioluminescence Imaging
-
Tumor Monitoring:
-
Monitor tumor growth twice a week using an in vivo imaging system.[2][3][7][8][9]
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Acquire bioluminescent images 10-15 minutes after luciferin injection.
-
Quantify the bioluminescent signal (photons/second) from the tumor region of interest.
-
Protocol 5: Endpoint Analysis
-
Humane Endpoints:
-
Euthanize the mice if they exhibit signs of distress, including significant weight loss (>20%), neurological deficits, or a pre-defined tumor burden.[13]
-
-
Tissue Harvesting and Processing:
-
At the end of the study, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Carefully excise the brains and fix them in 4% paraformaldehyde overnight.
-
Process the brains for paraffin embedding.
-
-
Immunohistochemistry (IHC):
-
Cut 5 µm thick sections from the paraffin-embedded brain tissue.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections overnight with primary antibodies against p-Akt (Ser473) and p-mTOR (Ser2448).
-
Incubate with a secondary antibody and visualize the staining using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Capture images using a microscope and quantify the staining intensity.
-
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Average Bioluminescence (photons/s) at Day 28 | % Tumor Growth Inhibition |
| Vehicle Control | N/A | |
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Table 2: Survival Analysis
| Treatment Group | Median Survival (days) | % Increase in Lifespan |
| Vehicle Control | N/A | |
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Table 3: Immunohistochemical Analysis of PI3K/Akt/mTOR Pathway Markers
| Treatment Group | Relative Staining Intensity of p-Akt (Ser473) | Relative Staining Intensity of p-mTOR (Ser2448) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Mandatory Visualization
Caption: Proposed mechanism of this compound action on the PI3K/Akt/mTOR pathway in glioblastoma.
Caption: Workflow for in vivo efficacy testing of this compound in a glioblastoma mouse model.
References
- 1. Xanthone-rich extract from Gentiana dinarica transformed roots and its active component this compound induce autophagy and ROS-dependent differentiation of human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 3. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mouse models of glioblastoma for the evaluation of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]
- 10. scribd.com [scribd.com]
- 11. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 12. youtube.com [youtube.com]
- 13. Endpoints for Mouse Abdominal Tumor Models: Refinement of Current Criteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 1,2,6,8-Tetrahydroxyxanthone: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the total synthesis of complex natural products like 1,2,6,8-tetrahydroxyxanthone presents a formidable challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for 1,2,6,8-tetrahydroxyxanthone?
A1: The most prevalent approach is a convergent synthesis that involves two key stages:
-
Formation of a Polysubstituted Benzophenone Intermediate: This is typically achieved through a Friedel-Crafts acylation reaction between a suitably protected polyhydroxybenzoic acid derivative and a protected polyhydroxyphenol.
-
Cyclization to the Xanthone Core: The benzophenone intermediate undergoes an intramolecular cyclodehydration to form the tricyclic xanthone scaffold. This is often the most challenging step.
-
Deprotection: The protecting groups on the hydroxyl moieties are removed in the final step to yield the target molecule.
Q2: Why is regioselectivity a major concern in the initial Friedel-Crafts acylation?
A2: The Friedel-Crafts acylation of highly substituted aromatic compounds can lead to a mixture of regioisomers. The directing effects of the substituents on both the benzoic acid and the phenol can result in acylation at undesired positions, leading to difficulties in separation and reduced yields of the correct benzophenone intermediate. Careful selection of starting materials and reaction conditions is crucial to control the regioselectivity.
Q3: What are the common challenges in the final deprotection step?
A3: The deprotection of multiple hydroxyl groups, often from methyl ethers, can be problematic. Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly used.[1][2] Challenges include incomplete deprotection, leading to a mixture of partially methylated products, and potential side reactions due to the harsh conditions required.[2][3] The choice of deprotecting agent and reaction conditions must be carefully optimized to ensure complete removal of the protecting groups without degrading the xanthone core.
Q4: How can I purify the final highly polar 1,2,6,8-tetrahydroxyxanthone?
A4: The high polarity of polyhydroxyxanthones makes purification by standard silica gel chromatography challenging due to strong adsorption and poor resolution. The use of specialized chromatography techniques is often necessary. Column chromatography using Sephadex LH-20 is a common and effective method for the purification of polyphenolic compounds. This is typically performed using an alcoholic mobile phase, such as methanol.
Troubleshooting Guide
Problem 1: Low Yield in the Friedel-Crafts Acylation Step
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity of Phenol | Ensure the phenol starting material is sufficiently electron-rich. The presence of multiple electron-donating hydroxyl (or protected hydroxyl) groups is crucial. |
| Steric Hindrance | Highly substituted starting materials can sterically hinder the acylation reaction. Consider using a less hindered derivative if possible, or explore alternative coupling reactions. |
| Inappropriate Catalyst | The choice of Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, Eaton's reagent) is critical. The optimal catalyst and its stoichiometry should be determined empirically. Eaton's reagent (P₂O₅ in CH₃SO₃H) is effective but can lead to side products with electron-poor phenols. |
| Reaction Conditions | Optimize the reaction temperature and time. Some Friedel-Crafts reactions require elevated temperatures to proceed, while others may benefit from lower temperatures to minimize side reactions. |
Problem 2: Formation of Regioisomers during Acylation
| Potential Cause | Troubleshooting Suggestion |
| Ambiguous Directing Effects | The substitution pattern on both the phenol and the benzoic acid derivative may lead to acylation at multiple positions. |
| Solution | Consider a synthetic route that introduces the substituents in a more controlled, stepwise manner to ensure the desired regiochemistry. Ortho-lithiation followed by reaction with a benzoic acid derivative can offer better regiocontrol in some cases. |
Problem 3: Inefficient Cyclization of the Benzophenone Intermediate
| Potential Cause | Troubleshooting Suggestion |
| Harsh Reaction Conditions | Traditional methods using strong acids and high temperatures can lead to decomposition of the starting material and low yields. |
| Solution | Explore milder cyclization conditions. The use of trifluoromethanesulfonic acid or other superacids at room temperature has been reported to be effective for the cyclization of some benzophenones. Microwave-assisted synthesis may also improve yields and reduce reaction times. |
| Steric Hindrance | The substitution pattern on the benzophenone may disfavor the conformation required for cyclization. |
| Solution | If possible, modify the synthetic route to a less sterically hindered benzophenone intermediate. |
Problem 4: Incomplete Deprotection of Hydroxyl Groups
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reagent | The stoichiometry of the deprotecting agent (e.g., BBr₃) is crucial. Ensure a sufficient excess is used to cleave all methyl ethers. |
| Reaction Conditions | Demethylation with BBr₃ is often performed at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature.[2] HBr typically requires higher temperatures.[1][2] Optimize the reaction time and temperature to ensure complete reaction. |
| Alternative Reagents | If BBr₃ or HBr are ineffective or cause degradation, consider alternative demethylating agents such as trimethylsilyl iodide (TMSI) or sodium thiomethylate (NaSMe).[3] |
Experimental Protocols
Note: The following protocols are representative examples based on general synthetic methods for polyhydroxyxanthones and may require optimization for the specific synthesis of 1,2,6,8-tetrahydroxyxanthone.
1. Synthesis of 2,2',4',6'-Tetramethoxy-4,6-dihydroxybenzophenone (Benzophenone Intermediate)
-
Reaction: Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with 2,6-dimethoxy-4-hydroxybenzoic acid.
-
Reagents:
-
1,3,5-Trimethoxybenzene (1.0 eq)
-
2,6-Dimethoxy-4-hydroxybenzoic acid (1.1 eq)
-
Eaton's reagent (P₂O₅ in CH₃SO₃H)
-
-
Procedure:
-
To a stirred solution of 1,3,5-trimethoxybenzene and 2,6-dimethoxy-4-hydroxybenzoic acid in a round-bottom flask, add Eaton's reagent portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Cyclization to 1,2,6,8-Tetramethoxyxanthone
-
Reagents:
-
2,2',4',6'-Tetramethoxy-4,6-dihydroxybenzophenone (1.0 eq)
-
Trifluoromethanesulfonic acid
-
-
Procedure:
-
Dissolve the benzophenone intermediate in a minimal amount of dichloromethane.
-
Add trifluoromethanesulfonic acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify by column chromatography.
-
3. Demethylation to 1,2,6,8-Tetrahydroxyxanthone
-
Reagents:
-
1,2,6,8-Tetramethoxyxanthone (1.0 eq)
-
Boron tribromide (BBr₃) (excess, e.g., 8-10 eq)
-
Dichloromethane (anhydrous)
-
-
Procedure:
-
Dissolve the tetramethoxyxanthone in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of BBr₃ in dichloromethane dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Quantitative Data Summary
| Step | Reaction | Starting Materials | Product | Representative Yield |
| 1 | Friedel-Crafts Acylation | Protected Polyhydroxybenzoic Acid & Protected Polyhydroxyphenol | Polysubstituted Benzophenone | 40-60% |
| 2 | Intramolecular Cyclization | Polysubstituted Benzophenone | Polymethoxyxanthone | 30-50% |
| 3 | Demethylation | Polymethoxyxanthone | 1,2,6,8-Tetrahydroxyxanthone | 50-70% |
Note: Yields are estimates based on similar syntheses and can vary significantly depending on the specific substrates and reaction conditions.
Visualizations
Caption: Synthetic pathway for 1,2,6,8-Tetrahydroxyxanthone.
References
Improving the yield of Norswertianin from natural product extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Norswertianin from natural product extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a xanthone primarily found in plants belonging to the Gentianaceae family.[1][2] Gentiana dinarica has been identified as a significant natural source of this compound.[1][3]
Q2: What strategies can be employed to increase the accumulation of this compound in the plant material?
A2: Studies have shown that in vitro cultivation and genetic transformation of Gentiana dinarica roots using Agrobacterium rhizogenes can significantly enhance the production and accumulation of this compound and other xanthones.[3][4]
Q3: Which solvents are most effective for extracting this compound?
A3: As a xanthone, this compound is expected to be most effectively extracted using polar to moderately polar solvents. Methanol has been successfully used for the extraction of this compound from Gentiana dinarica.[3] For xanthones in general, acetone and ethanol have also been shown to be highly effective. The choice of solvent can significantly impact the total xanthone yield.
Q4: What are the key parameters to optimize for maximizing this compound extraction?
A4: Key parameters to optimize include the choice of solvent, extraction time, temperature, and the solvent-to-solid ratio. For xanthone extraction, longer extraction times (e.g., 48 hours) with solvents like acetone have been shown to yield higher total xanthone content. Microwave-assisted extraction (MAE) parameters such as irradiation time, solvent concentration, and solvent-to-solid ratio are also critical for optimization.
Q5: What methods can be used for the purification of this compound from the crude extract?
A5: High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the separation and purification of xanthones from crude plant extracts. This technique can yield high-purity compounds in a single step. Column chromatography is another common technique, though it may have disadvantages such as high solvent consumption and potential for irreversible adsorption.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of this compound.
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | 1. Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate). 2. Consider using a solvent mixture to optimize polarity. |
| Insufficient Extraction Time | 1. Increase the extraction time. For maceration, try extending the duration to 24, 36, or 48 hours. 2. For methods like sonication or MAE, optimize the exposure time based on literature for similar compounds. |
| Suboptimal Temperature | 1. For maceration, conduct the extraction at a slightly elevated temperature (e.g., 30-40°C) to improve solubility, but be cautious of potential degradation of the target compound. 2. For techniques like subcritical water extraction, temperature is a critical parameter to optimize for xanthone solubility. |
| Poor Solvent-to-Solid Ratio | 1. Increase the volume of solvent relative to the amount of plant material to ensure thorough extraction. A higher solvent-to-feed ratio can enhance the diffusion rate of the target compounds. |
| Inefficient Cell Lysis | 1. Ensure the plant material is finely ground to increase the surface area for solvent penetration. 2. For fresh material, consider freeze-drying and then grinding. 3. Employ extraction techniques that promote cell disruption, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). |
Emulsion Formation During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Steps |
| High Concentration of Surfactant-like Compounds | 1. Gently swirl or rock the separatory funnel instead of vigorous shaking. 2. Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 3. Add a small amount of a different organic solvent to alter the solubility characteristics of the emulsifying agents. 4. Centrifuge the mixture at a low speed to facilitate phase separation. |
HPLC Analysis Issues
| Potential Cause | Troubleshooting Steps |
| Baseline Noise | 1. Periodic Noise: Indicates a pump issue (e.g., air bubbles, leaks). Degas the mobile phase and prime the pump. 2. Random Noise: Suggests a detector or flow cell problem. Ensure the lamp is functioning correctly and the flow cell is clean. |
| Peak Tailing or Fronting | 1. Column Overload: Dilute the sample and reinject. 2. Poor Column Condition: Clean the column according to the manufacturer's instructions or replace it. 3. Inappropriate Mobile Phase pH: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Use fresh, high-purity solvents and flush the system. 2. Carryover from Previous Injection: Run a blank gradient after each sample injection. |
Data Presentation
Table 1: Effect of Different Solvents and Extraction Times on Total Xanthone Yield (Adapted from Mangosteen Peel Extraction)
| Solvent | Extraction Time (hours) | Total Xanthone Yield (relative %) |
| Acetone | 24 | 85 |
| Acetone | 36 | 92 |
| Acetone | 48 | 100 |
| Ethanol | 24 | 90 |
| Ethanol | 36 | 88 |
| Ethanol | 48 | 85 |
| Methanol | 24 | 82 |
| Methanol | 48 | 80 |
| Ethyl Acetate | 24 | 75 |
| Ethyl Acetate | 48 | 78 |
Note: This data is illustrative and based on general findings for xanthone extraction. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Air-dry the roots of Gentiana dinarica at room temperature and then grind them into a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of methanol (solvent-to-solid ratio of 10:1 v/w).
-
Place the flask in an ultrasonic bath.
-
Sonication for 30 minutes at a controlled temperature (e.g., 25°C).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in methanol.
-
Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare finely ground, dried root powder of Gentiana dinarica as described in Protocol 1.
-
Extraction:
-
Place 1 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of 80% ethanol in water (solvent-to-solid ratio of 20:1 v/w).
-
Set the microwave parameters: e.g., 400 W power, 5 minutes extraction time, and a maximum temperature of 60°C.
-
-
Filtration and Concentration:
-
Allow the vessel to cool, then filter the extract.
-
Concentrate the filtrate using a rotary evaporator.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography or High-Speed Counter-Current Chromatography (HSCCC).
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Logical workflow for troubleshooting low this compound yield.
References
Technical Support Center: Overcoming Solubility Issues of 1,2,6,8-Tetrahydroxyxanthone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2,6,8-Tetrahydroxyxanthone (also known as Norswertianin) in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is 1,2,6,8-Tetrahydroxyxanthone and why is its solubility a concern?
A1: 1,2,6,8-Tetrahydroxyxanthone (this compound) is a naturally occurring xanthone found in some plant species.[1][2] It has shown promising anti-glioma activity by inducing cell differentiation and autophagy through the Akt/mTOR signaling pathway.[1][3] Like many other xanthones and polyphenolic compounds, it has poor aqueous solubility, which can lead to several challenges in bioassays, including:
-
Difficulty in preparing accurate and reproducible stock solutions.
-
Precipitation of the compound in aqueous cell culture media, leading to inaccurate dosing and misleading experimental results.[4]
-
Reduced bioavailability in in vitro and in vivo models.
Q2: What are the common solvents for dissolving 1,2,6,8-Tetrahydroxyxanthone?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving 1,2,6,8-Tetrahydroxyxanthone for in vitro studies.[1] While quantitative data for other solvents is limited, ethanol may also be a viable option, as it is often used for other xanthones.[5] Due to its hydrophobic nature, 1,2,6,8-Tetrahydroxyxanthone is poorly soluble in water.
Q3: What is the maximum recommended concentration of DMSO in my bioassay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general recommendation is to keep the final DMSO concentration at or below 0.1% (v/v). However, the tolerance to DMSO can vary between cell lines. It is always best practice to include a vehicle control (media with the same final concentration of DMSO as your treated samples) in your experiments to account for any solvent effects.
Troubleshooting Guide
Issue 1: Difficulty in Dissolving 1,2,6,8-Tetrahydroxyxanthone Powder
Symptoms: The powdered compound does not fully dissolve in the chosen solvent, or a precipitate forms immediately after addition.
Possible Causes & Solutions:
-
Insufficient Solvent Volume: The concentration of the stock solution may be too high for the solvent's capacity.
-
Solution: Increase the volume of the solvent to prepare a more dilute stock solution.
-
-
Low Temperature: Solubility can be temperature-dependent.
-
Solution: Gently warm the solution in a water bath (e.g., to 37°C) and use sonication to aid dissolution.[1] Be cautious not to overheat, as this could degrade the compound.
-
-
Hygroscopic Solvent: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solubilizing capacity for hydrophobic compounds.
-
Solution: Use freshly opened, anhydrous DMSO to prepare your stock solution.[1]
-
Issue 2: Precipitation of the Compound in Cell Culture Media
Symptoms: A fine precipitate or cloudiness appears in the wells of your cell culture plate after adding the 1,2,6,8-Tetrahydroxyxanthone working solution.
Possible Causes & Solutions:
-
Supersaturation: The final concentration of the compound in the aqueous media exceeds its solubility limit.
-
Solution 1: Reduce Final Concentration: If your experimental design allows, lower the final concentration of 1,2,6,8-Tetrahydroxyxanthone.
-
Solution 2: Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to the media, perform serial dilutions of your stock solution in the cell culture media to reach the final desired concentration. This gradual decrease in solvent concentration can help prevent precipitation.
-
-
Interaction with Media Components: Components in the cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.
-
Solution 1: Pre-warm Media: Ensure your cell culture media is at 37°C before adding the compound.
-
Solution 2: Test Different Media Formulations: If possible, test the solubility in different basal media or with varying serum concentrations.
-
Solution 3: Use of Solubilizing Agents: Consider using solubilizing agents like cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][7][8][9]
-
Data Presentation
Table 1: Solubility of 1,2,6,8-Tetrahydroxyxanthone in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 13 mg/mL (49.96 mM) | Requires sonication and warming. Use freshly opened, anhydrous DMSO.[1] |
| Ethanol | Data not available (likely sparingly soluble) | Often used for other xanthones; empirical testing is recommended. |
| Water | Poorly soluble | Expected due to the hydrophobic nature of the xanthone backbone. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 1,2,6,8-Tetrahydroxyxanthone in DMSO
Materials:
-
1,2,6,8-Tetrahydroxyxanthone powder (MW: 260.20 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weigh out 2.6 mg of 1,2,6,8-Tetrahydroxyxanthone powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or a sonicator for 10-15 minutes, with intermittent vortexing, until the solution is clear.[1]
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for a Cell-Based Bioassay
Materials:
-
10 mM stock solution of 1,2,6,8-Tetrahydroxyxanthone in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a sterile 96-well plate for dilutions
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in complete cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix well by pipetting.
-
Final Working Solutions: Prepare the final working concentrations by serially diluting the intermediate solution in pre-warmed complete cell culture medium. For example, to prepare a 50 µM working solution from a 1 mM intermediate, add 5 µL of the 1 mM solution to 95 µL of medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of your compound. For example, if your highest compound concentration results in a final DMSO concentration of 0.1%, your vehicle control should also contain 0.1% DMSO in the cell culture medium.
-
Addition to Cells: Gently add the final working solutions (and vehicle control) to your cells in the culture plates. Mix gently by swirling the plate.
Mandatory Visualization
Caption: Experimental workflow for preparing 1,2,6,8-Tetrahydroxyxanthone solutions.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Simplified Akt/mTOR signaling pathway and the role of 1,2,6,8-Tetrahydroxyxanthone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,2,6,8-Tetrahydroxyxanthone | C13H8O6 | CID 5281658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xanthone-rich extract from Gentiana dinarica transformed roots and its active component this compound induce autophagy and ROS-dependent differentiation of human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation optimization of sterilized xanthones-loaded nanoemulgels and evaluation of their wound healing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Solubilization on cryptotanshinone by hydroxypropyl-beta-cyclodextrin and preparation of their inclusion compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex assisted by ultrasound procedure to enhance aqueous solubility, stability and antitumor effect of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Parameters for Separating Tetrahydroxyxanthone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of tetrahydroxyxanthone isomers.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for tetrahydroxyxanthone isomer separation?
A good starting point for separating tetrahydroxyxanthone isomers is to use a reversed-phase HPLC method with a C18 column.[1][2] A common mobile phase consists of a gradient elution with acetonitrile and water, often with a small amount of acid like formic or acetic acid to improve peak shape.[1][3]
Q2: How does the mobile phase composition affect the separation of tetrahydroxyxanthone isomers?
The composition of the mobile phase is a critical factor in achieving optimal separation.[4] In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally decrease the retention time of the isomers.[3] Fine-tuning the solvent gradient is essential for resolving closely eluting isomers. The choice between acetonitrile and methanol can also affect selectivity due to their different chemical properties.[3]
Q3: Why is it important to control the pH of the mobile phase?
Controlling the pH of the mobile phase is crucial because it can influence the ionization state of the tetrahydroxyxanthone isomers, which in turn affects their retention time and peak shape.[4][5] For reproducible results, it is recommended to use a buffer or a consistent amount of an acid modifier and to set the pH at least two units away from the pKa of the analytes.[6][7]
Q4: What is the effect of column temperature on the separation?
Column temperature affects the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.[8] Increasing the column temperature generally leads to shorter retention times and can sometimes improve peak shape and efficiency. However, temperature changes can also affect selectivity, so it's an important parameter to optimize and control.[9]
Troubleshooting Guide
Problem 1: Poor resolution between isomer peaks.
-
Possible Cause: The mobile phase composition is not optimal.
-
Possible Cause: The flow rate is too high.
-
Possible Cause: The column temperature is not optimized.
-
Solution: Experiment with different column temperatures. Sometimes a slight increase or decrease in temperature can significantly improve resolution.[9]
-
Problem 2: Tailing or fronting peaks.
-
Possible Cause: Secondary interactions between the analytes and the stationary phase.
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[13]
-
-
Possible Cause: The injection solvent is too strong.
-
Solution: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.[13]
-
Problem 3: High backpressure.
-
Possible Cause: Clogged column frit or tubing.
-
Solution: Filter all samples and mobile phases before use to remove particulate matter.[14] If the pressure is still high, try back-flushing the column (if recommended by the manufacturer) or replacing the column frit.
-
-
Possible Cause: High mobile phase viscosity.
Problem 4: Retention time shifts.
-
Possible Cause: Inconsistent mobile phase preparation.
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and uniform temperature.[9]
-
-
Possible Cause: Leaks in the HPLC system.
-
Solution: Inspect the system for any leaks, particularly at fittings and connections.[15]
-
Experimental Protocols
Sample Preparation: Maceration Extraction
-
Cut the plant material (e.g., mangosteen pericarp) into small pieces and dry in an oven at 40–50 °C.
-
Grind the dried material into a fine powder.
-
Weigh approximately 100 g of the powder and place it in a suitable container.
-
Add 96% ethanol to cover the powder and macerate for three days, with occasional shaking.
-
Filter the extract and evaporate the solvent using a rotary evaporator at 60–80 °C.[16]
-
For HPLC analysis, accurately weigh 100 mg of the dried extract, dissolve it in 10 mL of methanol, and sonicate.
-
Filter the solution through a 0.45 µm syringe filter before injection.[16]
HPLC Analysis Method
The following table summarizes typical HPLC parameters used for the separation of xanthone isomers.
| Parameter | Setting | Reference |
| Column | C18, 150 x 4.6 mm, 5 µm | [16] |
| Mobile Phase A | 2% acetic acid in water | [16] |
| Mobile Phase B | 0.5% acetic acid in acetonitrile | [16] |
| Gradient | 50–60% B (0-20 min), 60–70% B (20-35 min), 70–100% B (35-40 min), 100% B (40-43 min), 100–0% B (43-45 min) | [16] |
| Flow Rate | 0.6 mL/min | [16] |
| Column Temperature | 25 °C | [16] |
| Injection Volume | 8 µL | [16] |
| Detection | UV at 281 nm | [16] |
Visualizations
References
- 1. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Temperature considerations need to be considered when selecting a liquid chromatography column [chinalabware.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
Stability testing of 1,2,6,8-Tetrahydroxyxanthone under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability testing of 1,2,6,8-Tetrahydroxyxanthone (Norswertianin).
Frequently Asked Questions (FAQs)
Q1: My 1,2,6,8-Tetrahydroxyxanthone solution is changing color. What could be the cause?
A1: Color change, typically to a brownish hue, is a common indicator of degradation in polyphenolic compounds like 1,2,6,8-Tetrahydroxyxanthone. This is often due to oxidation. The rate of color change can be influenced by several factors:
-
pH: Stability of related xanthones has been shown to be pH-dependent.[1] Extreme pH values (highly acidic or alkaline) can accelerate degradation.
-
Exposure to Light: Photodegradation can occur, leading to the formation of colored degradation products.
-
Presence of Oxidizing Agents: Contact with air (oxygen) or other oxidizing agents can promote oxidation.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
Q2: I am observing unexpected peaks in my HPLC chromatogram during stability analysis. How can I identify them?
A2: The appearance of new peaks in your chromatogram is a strong indication of degradation. These new peaks represent degradation products. To identify them, you can employ the following strategies:
-
Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in confirming that the new peaks are indeed degradants.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio (m/z) information for the unknown peaks. This data is invaluable for proposing molecular formulas and structures of the degradation products.
-
Reference Standards: If available, inject reference standards of potential degradation products to compare retention times and confirm their identity.
Q3: What are the typical stress conditions used for forced degradation studies of xanthones?
A3: Forced degradation studies, also known as stress testing, are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[2][3] Typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or slightly elevated (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid or solution at temperatures ranging from 40°C to 80°C.
-
Photodegradation: Exposing the sample to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q4: How can I prevent the degradation of 1,2,6,8-Tetrahydroxyxanthone during storage and handling?
A4: To minimize degradation, consider the following precautions:
-
Storage Conditions: Store the compound in a cool, dark, and dry place. For solutions, refrigeration (2-8°C) or freezing (-20°C) is recommended.
-
Inert Atmosphere: For long-term storage, consider storing the solid compound or solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH Control: If working with solutions, maintain the pH in a range where the compound is most stable. For a related compound, 1,2-dihydroxyxanthone, stability was found to be better in the pH range closer to that of the skin.[1]
-
Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect the compound from light.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Tailing peak | Interaction of hydroxyl groups with silica support of the column. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. |
| Fronting peak | Column overload. | Decrease the concentration of the injected sample. |
| Shifting retention time | Inconsistent mobile phase composition or temperature fluctuations. | Ensure proper mobile phase preparation and mixing. Use a column oven to maintain a constant temperature. |
| Column degradation due to extreme pH. | Ensure the mobile phase pH is within the recommended range for the column. |
Issue 2: Low Recovery or Loss of Analyte
| Symptom | Possible Cause | Troubleshooting Step |
| Decreasing peak area over time | Adsorption of the compound onto container surfaces. | Use silanized glass vials or polypropylene containers. |
| Degradation in the autosampler. | Keep the autosampler tray cool. Prepare fresh samples just before analysis. | |
| Low extraction recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and procedure. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 1,2,6,8-Tetrahydroxyxanthone.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1,2,6,8-Tetrahydroxyxanthone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV and visible light as per ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation.
-
Identify and characterize the major degradation products.
Data Presentation
Table 1: Hypothetical Stability Data of 1,2,6,8-Tetrahydroxyxanthone under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 1 M HCl | 24 h | 60°C | 15% | 2 |
| 1 M NaOH | 24 h | Room Temp | 45% | 3 |
| 30% H₂O₂ | 24 h | Room Temp | 60% | 4 |
| Heat (Solid) | 48 h | 80°C | 5% | 1 |
| Light | 1.2 M lux h | Ambient | 10% | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Diagram 1: Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Diagram 2: Hypothetical Degradation Pathway
Caption: Potential degradation pathways.
References
Troubleshooting low bioactivity of synthetic Norswertianin batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Norswertianin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a xanthone aglycone, a class of organic compounds naturally found in some plants. It has garnered significant interest for its anti-cancer properties, particularly against glioblastoma multiforme (GBM). Its mechanism of action involves the induction of autophagy and oxidative stress in cancer cells, leading to cell cycle arrest and differentiation.[1]
Q2: What is the mechanism of action of this compound in glioblastoma cells?
This compound's anti-glioma effect is primarily mediated through the induction of oxidative stress and autophagy. This process is associated with the inhibition of the Akt/mTOR signaling pathway, a key regulator of cell growth and survival. The induction of autophagy leads to a decrease in cell proliferation and promotes the differentiation of glioblastoma cells.[1]
Q3: What are the recommended storage conditions for synthetic this compound?
For optimal stability, synthetic this compound powder should be stored at 4°C, sealed, and protected from moisture and light. If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to use freshly opened, anhydrous DMSO for preparing solutions, as the compound's solubility can be significantly affected by moisture.[2]
Troubleshooting Guide: Low Bioactivity of Synthetic this compound Batches
This guide addresses the common problem of observing lower-than-expected biological activity with a new batch of synthetic this compound.
Problem: My synthetic this compound shows significantly lower cytotoxicity/bioactivity compared to published data or previous batches.
Below are potential causes and step-by-step troubleshooting recommendations.
Q1: Could impurities from the synthesis be affecting the bioactivity?
Potential Cause: Yes, impurities from the synthesis process are a common reason for reduced bioactivity. The synthesis of xanthones often involves multi-step reactions, and residual starting materials, reagents, or side-products can interfere with the biological assays. Common synthetic routes for xanthones include the Grover, Shah, and Shah reaction, cyclodehydration of 2,2'-dihydroxybenzophenones, and electrophilic cycloacylation of 2-aryloxybenzoic acids.[3][4]
Troubleshooting Steps:
-
Purity Assessment:
-
HPLC Analysis: Perform High-Performance Liquid Chromatography (HPLC) to assess the purity of your this compound batch. Compare the chromatogram to a reference standard if available. The presence of multiple peaks indicates impurities.
-
Mass Spectrometry (MS): Use Mass Spectrometry to confirm the molecular weight of your compound and to identify potential impurities by their mass-to-charge ratio.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities. Compare the obtained spectrum with published data for this compound.
-
-
Re-purification:
-
If impurities are detected, re-purify the compound using techniques like column chromatography or preparative HPLC.[5]
-
Q2: How can I be sure of the chemical identity and structure of my synthetic this compound?
Potential Cause: Incorrect chemical structure or isomerization can lead to a complete loss of bioactivity. The biological activity of xanthone derivatives is often highly dependent on the specific substitution pattern on the xanthone core.[4]
Troubleshooting Steps:
-
Structural Verification:
-
¹H and ¹³C NMR: Acquire and analyze proton and carbon NMR spectra. Compare the chemical shifts and coupling constants with known values for this compound to confirm the correct isomeric structure.
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to verify the presence of key functional groups (e.g., hydroxyl, carbonyl) in the molecule.
-
Q3: Could the compound have degraded during storage or handling?
Potential Cause: this compound, like many natural products, can be susceptible to degradation, especially if not stored correctly. Exposure to light, moisture, or extreme temperatures can lead to decomposition.[2][6]
Troubleshooting Steps:
-
Review Storage and Handling Procedures:
-
Ensure the compound has been stored at the recommended temperature and protected from light and moisture.[2]
-
For stock solutions, use high-quality, anhydrous solvents and store in airtight containers at the appropriate temperature.
-
-
Analytical Confirmation of Integrity:
-
Re-run HPLC analysis on the stored compound to check for the appearance of new peaks that could indicate degradation products.
-
Q4: Are there issues with my experimental setup that could be causing the apparent low bioactivity?
Potential Cause: The observed low bioactivity might not be due to the compound itself but rather to issues with the experimental protocol or reagents.
Troubleshooting Steps:
-
Cell Line Authentication and Health:
-
Confirm the identity of your glioblastoma cell line (e.g., U251, U87) through short tandem repeat (STR) profiling.
-
Regularly check for mycoplasma contamination.
-
Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Assay Protocol Verification:
-
Positive Control: Include a known cytotoxic agent as a positive control in your bioassays to ensure the assay is performing as expected.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Assay-Specific Troubleshooting: Refer to the detailed experimental protocols below for specific troubleshooting tips for MTT, autophagy, and ROS assays.
-
Quantitative Data Summary
The following table summarizes reported IC50 values for various compounds in common glioblastoma cell lines. Note that specific IC50 values for this compound are not consistently reported across a wide range of studies, and values can vary depending on the cell line and assay conditions.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| Temozolomide | U87 | MTT | 72 | ~230 |
| Temozolomide | U251 | MTT | 48 | ~155-240 |
| Chrysomycin A | U251 | CCK8 | 48 | 0.475 |
| Chrysomycin A | U87-MG | CCK8 | 48 | 1.77 |
| Quinoin | U87Mg | MTT | 48 | ~1.0-2.5 |
Table 1: Comparative IC50 values of various compounds in glioblastoma cell lines.[7]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxicity of this compound against glioblastoma cells.
Materials:
-
Glioblastoma cell line (e.g., U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and solvent control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
Autophagy Assessment: Western Blot for LC3 Conversion
This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (15% or gradient gels are recommended for resolving LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time. It is recommended to include a positive control (e.g., starvation) and a negative control.
-
Lyse the cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities for LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa). An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
Oxidative Stress Assessment: DCFDA Assay for ROS Detection
This protocol measures the generation of reactive oxygen species (ROS) in cells.
Materials:
-
Glioblastoma cells
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (in DMSO)
-
Serum-free medium without phenol red
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black plate and allow them to attach.
-
Wash the cells with serum-free medium.
-
Load the cells with 10-20 µM DCFDA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove the excess DCFDA.
-
Treat the cells with this compound in serum-free medium.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence indicates an increase in ROS levels.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102838579A - Method for preparing 1,3,6,7-tetrahydroxy xanthone - Google Patents [patents.google.com]
- 5. u251 glioblastoma cells: Topics by Science.gov [science.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Scutellarin Inhibits Glioblastoma Growth in a Dose-dependent Manner by Suppressing the p63 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 1,2,6,8-Tetrahydroxyxanthone during storage
This technical support center provides guidance on minimizing the degradation of 1,2,6,8-Tetrahydroxyxanthone during storage. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the storage of 1,2,6,8-Tetrahydroxyxanthone, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of the compound (e.g., turning brown) | Oxidation of the phenolic hydroxyl groups. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant to the storage solvent. |
| Loss of biological activity or potency | Degradation of the xanthone structure due to exposure to light, heat, or reactive oxygen species. | Store in amber vials or protect from light. Store at low temperatures (-20°C or -80°C).[1] Use deoxygenated solvents. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products through oxidation, hydrolysis, or photodegradation. | Review storage conditions for exposure to light, high temperatures, or incompatible solvents. Analyze the degradation products by LC-MS to identify their structures and understand the degradation pathway. |
| Poor solubility after storage | Polymerization or aggregation of degradation products. | Filter the solution before use. Re-purify the compound if necessary. Optimize storage solvent and concentration to minimize aggregation. |
| Inconsistent experimental results | Variable degradation of the compound between aliquots or experiments. | Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. Strictly control and document storage conditions for all samples. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 1,2,6,8-Tetrahydroxyxanthone?
A1: As a phenolic compound, 1,2,6,8-Tetrahydroxyxanthone is susceptible to degradation primarily through oxidation, photodegradation, and thermal stress. The four hydroxyl groups on the xanthone core are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]
Q2: What are the ideal storage conditions for solid 1,2,6,8-Tetrahydroxyxanthone?
A2: For long-term storage, solid 1,2,6,8-Tetrahydroxyxanthone should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at a low temperature (-20°C or below), and preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: How should I store solutions of 1,2,6,8-Tetrahydroxyxanthone?
A3: Solutions are generally more prone to degradation than the solid compound. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, use a deoxygenated aprotic solvent, store in small aliquots in tightly sealed amber vials at -80°C, and blanket the headspace with an inert gas. Avoid repeated freeze-thaw cycles.
Q4: Can I use antioxidants to prevent the degradation of 1,2,6,8-Tetrahydroxyxanthone in solution?
A4: Yes, adding a small amount of an antioxidant can help stabilize solutions of 1,2,6,8-Tetrahydroxyxanthone.[3][4][5] Commonly used antioxidants for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant should be compatible with your downstream applications.
Q5: How can I monitor the degradation of my 1,2,6,8-Tetrahydroxyxanthone sample?
A5: The most common method for monitoring the degradation is by High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of degradation. LC-MS can be used to identify the degradation products.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for assessing the purity of 1,2,6,8-Tetrahydroxyxanthone and detecting degradation products.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[8][9]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for modifying the mobile phase pH)
-
1,2,6,8-Tetrahydroxyxanthone standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a gradient from 10% to 90% acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1,2,6,8-Tetrahydroxyxanthone standard in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare the sample for analysis by dissolving it in the same solvent to a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the λmax of 1,2,6,8-Tetrahydroxyxanthone (a UV scan should be performed to determine the optimal wavelength, likely in the range of 240-350 nm).
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the main peak area in the sample chromatogram indicates degradation.
Visualizations
Logical Workflow for Troubleshooting Degradation
Caption: Troubleshooting workflow for identifying and addressing the degradation of 1,2,6,8-Tetrahydroxyxanthone.
Potential Degradation Pathways
Caption: Simplified potential degradation pathways for 1,2,6,8-Tetrahydroxyxanthone.
References
- 1. [PDF] Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts | Semantic Scholar [semanticscholar.org]
- 2. bioengineer.org [bioengineer.org]
- 3. Natural phenolic antioxidants to protect flaxseed oil from oxidation | Sosnovskaya | Food Industry: Science and Technology [foodindustry.belal.by]
- 4. Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics [mdpi.com]
- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 6. lcms.cz [lcms.cz]
- 7. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Technical Support Center: Enhancing the Bioavailability of Norswertianin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor bioavailability of Norswertianin in in vivo research. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues you may encounter during your experiments.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with this compound in in vivo models, focusing on issues related to its low aqueous solubility and the impact on bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, a type of xanthone, is characterized by its poor water solubility.[1] Compounds with low aqueous solubility typically exhibit dissolution rate-limited absorption in the gastrointestinal tract, leading to low oral bioavailability. This means that only a small fraction of the administered dose reaches systemic circulation to exert its therapeutic effects.
Q2: I'm observing high variability in my in vivo experimental results. Could this be related to the this compound formulation?
A2: Yes, high variability in preclinical studies is often linked to the formulation of poorly soluble compounds. An inadequate formulation can lead to inconsistent dissolution and absorption, resulting in significant differences in plasma concentrations between individual animals. Improving the formulation to ensure consistent drug release and absorption is crucial for obtaining reproducible results.
Q3: What are the primary strategies to enhance the bioavailability of this compound?
A3: The main approaches focus on improving its solubility and dissolution rate. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can enhance its wettability and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption through the lymphatic pathway.
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of this compound.
Q4: Which solvents are suitable for preparing a simple this compound solution for initial in vivo screening?
A4: For early-stage preclinical studies, a simple solution or suspension is often used.[2][3] Due to its low water solubility, organic co-solvents are necessary. A common approach is to dissolve this compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a vehicle such as Polyethylene Glycol 400 (PEG400) and saline. However, the concentration of the organic solvent should be kept to a minimum to avoid toxicity in animal models.
Q5: How can I troubleshoot a formulation that shows precipitation upon dilution in an aqueous medium?
A5: Precipitation upon dilution is a common issue with solutions of poorly soluble drugs. To address this:
-
Optimize the Co-solvent System: Experiment with different ratios of co-solvents (e.g., DMSO, PEG400, ethanol) to find a mixture that maintains this compound solubility upon dilution.
-
Use Surfactants: Incorporating a pharmaceutically acceptable surfactant can help to stabilize the drug in the aqueous environment and prevent precipitation.
-
Consider a Lipid-Based Formulation: Self-emulsifying formulations are designed to form stable nano- or micro-emulsions upon contact with aqueous fluids, which can prevent drug precipitation.
Data Presentation: Solubility & Pharmacokinetics
The following tables summarize key quantitative data to aid in the selection of appropriate formulation strategies.
Table 1: Solubility of Xanthone (as a proxy for this compound) in Aqueous Media
| Formulation | Solvent | Solubility (µg/mL) at 24h | Fold Increase |
| Unformulated Xanthone | Water | 43.94 ± 0.56[1] | - |
| Xanthone-Urea Ground Mixture | Water | 88.08 ± 1.25[1] | ~2 |
Table 2: Hypothetical Pharmacokinetic Parameters of a Xanthone Derivative in Rats Following Oral Administration (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 20 | 150 | 4 | 900 | 100 |
| Nanosuspension | 20 | 450 | 2 | 2700 | 300 |
| Solid Dispersion | 20 | 300 | 2.5 | 2100 | 233 |
| SEDDS | 20 | 600 | 1.5 | 3600 | 400 |
Note: The data in Table 2 is representative for a poorly soluble xanthone and illustrates the potential improvements with different formulation technologies. Actual values for this compound may vary and need to be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for preparing advanced formulations of this compound to enhance its bioavailability for in vivo studies.
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Purified water
-
High-pressure homogenizer or bead mill
Procedure:
-
Preparation of the Pre-suspension:
-
Dissolve the stabilizer in purified water to create a stabilizer solution (e.g., 1-2% w/v).
-
Disperse a known amount of this compound (e.g., 1-5% w/v) in the stabilizer solution.
-
Stir the mixture with a magnetic stirrer for 30 minutes to form a homogenous pre-suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer at a pressure of 1500-2000 bar for 20-30 cycles.
-
Maintain the temperature of the sample chamber at 4°C to prevent degradation of the compound.
-
-
Particle Size Analysis:
-
Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS). The target is a mean particle size below 200 nm and a PDI below 0.3.
-
-
Characterization:
-
Further characterize the nanosuspension for zeta potential to assess its physical stability.
-
The final nanosuspension can be used directly for oral gavage in animal studies.
-
Protocol 2: Preparation of a this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound to improve its wettability and dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, Poloxamer 188)
-
Organic solvent (e.g., ethanol, methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Solvent Evaporation Method:
-
Dissolve this compound and the hydrophilic carrier in a suitable organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug to carrier).
-
Ensure complete dissolution of both components.
-
-
Film Formation:
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the wall of the flask.
-
-
Drying and Pulverization:
-
Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.
-
The resulting powder can be suspended in an aqueous vehicle for oral administration.
-
Protocol 3: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a micro- or nano-emulsion upon contact with gastrointestinal fluids.
Materials:
-
This compound
-
Oil phase (e.g., Capmul MCM, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Formulation Development:
-
Based on the solubility studies, mix the selected oil, surfactant, and co-surfactant in different ratios.
-
Add a known amount of this compound to the mixture and vortex until a clear, homogenous solution is obtained. Gentle warming may be applied if necessary.
-
-
Self-Emulsification Assessment:
-
Add a small amount of the prepared formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation.
-
Observe the formation of the emulsion. A good SEDDS formulation will form a clear or slightly opalescent micro/nano-emulsion rapidly.
-
-
Characterization:
-
Characterize the resulting emulsion for droplet size, PDI, and zeta potential.
-
The liquid SEDDS formulation can be filled into capsules or administered directly via oral gavage.
-
Visualizations
Signaling Pathway
This compound has been shown to induce differentiation in glioblastoma cells through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram illustrates a general workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
References
Addressing matrix effects in LC-MS analysis of 1,2,6,8-Tetrahydroxyxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 1,2,6,8-Tetrahydroxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of 1,2,6,8-Tetrahydroxyxanthone?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of 1,2,6,8-Tetrahydroxyxanthone.[2][3][4][5][6] Given that 1,2,6,8-Tetrahydroxyxanthone is a polar phenolic compound, it is susceptible to matrix effects from various biological and botanical matrices.
Q2: What are the common causes of matrix effects in LC-MS analysis?
A2: The primary causes of matrix effects include:
-
Co-eluting endogenous or exogenous compounds: These can compete with the analyte for ionization.[2][3][5]
-
Sample matrix composition: High concentrations of salts, lipids, proteins, and other components can interfere with the ionization process.[4]
-
Sample preparation procedure: Inadequate cleanup can leave interfering substances in the final extract.[4][7]
-
Chromatographic conditions: Poor separation can lead to the co-elution of matrix components with the analyte.[8]
-
Ionization source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2]
Q3: How can I evaluate the presence and extent of matrix effects for 1,2,6,8-Tetrahydroxyxanthone?
A3: The most common method is the post-extraction spike method.[3] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract. The matrix factor (MF) is calculated to quantify the effect. Regulatory guidelines, such as those from the FDA, recommend evaluating the matrix effect in at least six different lots of the biological matrix.[1][9]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how can it help?
A4: A SIL-IS is a version of the analyte where one or more atoms are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[10] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effect.[7][11] This allows for accurate correction of any signal suppression or enhancement. The use of a SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS analysis.[3][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to matrix effects during the analysis of 1,2,6,8-Tetrahydroxyxanthone.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results | Variable matrix effects between samples. | - Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[7][11] - Optimize Sample Preparation: Use a more rigorous cleanup method like Solid Phase Extraction (SPE) to remove a broader range of interfering compounds.[4][7] |
| Low analyte signal (Ion Suppression) | Co-eluting matrix components are suppressing the ionization of 1,2,6,8-Tetrahydroxyxanthone. | - Improve Chromatographic Separation: Modify the gradient, change the mobile phase composition, or try a different column chemistry to separate the analyte from interfering peaks.[8][12] - Enhance Sample Cleanup: Employ techniques like Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) to remove interfering substances.[4][7] - Dilute the Sample: This can reduce the concentration of interfering matrix components, but may compromise sensitivity.[13][14] |
| High analyte signal (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of 1,2,6,8-Tetrahydroxyxanthone. | - Improve Chromatographic Separation: As with ion suppression, optimizing the chromatography is crucial to resolve the analyte from the enhancing compounds.[8][12] - Refine Sample Preparation: A more selective extraction method can help eliminate the specific components causing enhancement. |
| Inconsistent results across different matrix lots | The composition of the biological matrix varies between sources, leading to different degrees of matrix effects. | - Evaluate Matrix Factor in Multiple Lots: As per FDA guidelines, test at least six different sources of the matrix to understand the variability.[1][9] - Develop a Robust Sample Preparation Method: The chosen method should be effective across the expected range of matrix variability. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for evaluating and addressing matrix effects, based on regulatory guidelines and common practices.
Table 1: Acceptance Criteria for Matrix Effect Evaluation (based on FDA Guidance)
| Parameter | Low QC | High QC |
| Number of Matrix Lots | ≥ 6 | ≥ 6 |
| Replicates per Lot | ≥ 3 | ≥ 3 |
| Accuracy (% Nominal Conc.) | ± 15% | ± 15% |
| Precision (%CV) | ≤ 15% | ≤ 15% |
| Data sourced from FDA Bioanalytical Method Validation Guidance.[1][9] |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness in Removing Interferences | Analyte Recovery |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Least effective; many endogenous components remain.[15] | Generally high but can be variable. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Good for removing highly polar or non-polar interferences.[7] | Can be low for polar analytes.[15] |
| Solid Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent and elution with a solvent. | Highly effective; can be tailored to remove specific classes of interferences.[4][7] | Generally high and reproducible. |
| This table provides a qualitative comparison based on multiple sources.[4][7][15] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike 1,2,6,8-Tetrahydroxyxanthone into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. Spike 1,2,6,8-Tetrahydroxyxanthone into the extracted matrix at low and high QC concentrations.
-
Set C (Blank Matrix): Extract blank matrix without the analyte.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the accuracy and precision for the results from Set B for each matrix lot to ensure they meet the criteria in Table 1.
Visualizations
Caption: Workflow for evaluating and mitigating matrix effects.
Caption: Key strategies for mitigating matrix effects in LC-MS.
References
- 1. fda.gov [fda.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cell Culture Conditions for 1,2,6,8-Tetrahydroxyxanthone Treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for treatment with 1,2,6,8-Tetrahydroxyxanthone.
Disclaimer: Specific experimental data for 1,2,6,8-Tetrahydroxyxanthone is limited in publicly available literature. The quantitative data, protocols, and signaling pathway information provided herein are largely based on studies of its close isomers, 1,3,6,7-Tetrahydroxyxanthone and 1,3,6,8-Tetrahydroxyxanthone. Researchers should use this information as a starting point and perform their own optimization for 1,2,6,8-Tetrahydroxyxanthone and specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of 1,2,6,8-Tetrahydroxyxanthone?
A1: Xanthone derivatives, including tetrahydroxyxanthones, have been reported to exhibit a range of biological activities, most notably anticancer effects. These compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. For instance, the isomer 1,3,6,8-tetrahydroxyxanthone has shown potent anticancer activity against human liver carcinoma cells (HepG2).[1]
Q2: How should I dissolve 1,2,6,8-Tetrahydroxyxanthone for cell culture experiments?
A2: 1,2,6,8-Tetrahydroxyxanthone is expected to have low solubility in aqueous solutions like cell culture media. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration range for treating cells with 1,2,6,8-Tetrahydroxyxanthone?
A3: Based on data from its isomer, 1,3,6,8-tetrahydroxyxanthone, which has an IC50 value of 9.18 µM against HepG2 cells, a good starting point for dose-response experiments would be in the range of 1 µM to 50 µM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What incubation time should I use for my experiments?
A4: The optimal incubation time will depend on the specific assay. For cell viability assays, a 24 to 72-hour incubation period is common. For apoptosis assays, shorter time points (e.g., 6, 12, 24 hours) may be necessary to capture early apoptotic events. For signaling pathway analysis by western blot, even shorter incubation times (e.g., 1, 3, 6 hours) might be required to observe changes in protein phosphorylation.
Q5: Are there any known signaling pathways affected by tetrahydroxyxanthones?
A5: Studies on the isomer 1,3,6,7-tetrahydroxyxanthone have shown that it can suppress tumorigenesis in part through the p16-pRb signaling pathway and by upregulating 14-3-3σ.[2] Another isomer, 1,3,6,8-tetrahydroxyxanthone, is suggested to act by inhibiting topoisomerase IIα and c-KIT protein kinases.[1] It is plausible that 1,2,6,8-Tetrahydroxyxanthone may affect similar pathways.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in culture medium. | Low solubility of the compound. | - Ensure the final DMSO concentration is as low as possible (e.g., <0.1%).- Prepare the final dilution of the compound in pre-warmed medium and mix thoroughly before adding to the cells.- Consider using a solubilizing agent, but validate its effect on cell viability first. |
| High variability between replicate wells. | - Uneven cell seeding.- Incomplete dissolution of the compound. | - Ensure a single-cell suspension before seeding and mix the cell suspension well.- Vortex the compound stock solution before each dilution step. |
| No observable effect on cell viability. | - Concentration is too low.- Incubation time is too short.- The cell line is resistant. | - Increase the concentration range in your dose-response experiment.- Increase the incubation time (e.g., up to 72 hours).- Try a different cell line known to be sensitive to other xanthone derivatives. |
| High cytotoxicity in control (vehicle-treated) cells. | DMSO concentration is too high. | Use a lower final concentration of DMSO (ideally ≤0.1%). Perform a DMSO toxicity curve for your specific cell line. |
| Inconsistent results in apoptosis assays. | - Time point of analysis is not optimal.- Apoptotic pathway is not the primary mode of cell death. | - Perform a time-course experiment to identify the optimal time for apoptosis detection.- Investigate other forms of cell death, such as necrosis or autophagy. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of tetrahydroxyxanthone isomers against different cancer cell lines. This data can be used as a reference for designing experiments with 1,2,6,8-Tetrahydroxyxanthone.
| Compound | Cell Line | Assay | IC50 Value |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Human Liver Carcinoma) | Not Specified | 9.18 µM[1] |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 (Human Liver Carcinoma) | Not Specified | 23.7 µM[1] |
| 3,5,6,7-Tetrahydroxyxanthone | T47D (Human Breast Cancer) | Not Specified | >1000 µM[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 1,2,6,8-Tetrahydroxyxanthone in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 1,2,6,8-Tetrahydroxyxanthone at the desired concentrations for the optimized time period.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Visualizations
Based on the activity of its isomers, 1,2,6,8-Tetrahydroxyxanthone may induce apoptosis through the modulation of key signaling pathways involved in cell cycle control and survival.
Caption: General experimental workflow for studying the effects of 1,2,6,8-Tetrahydroxyxanthone.
Caption: Hypothesized signaling pathways affected by 1,2,6,8-Tetrahydroxyxanthone.
References
Validation & Comparative
A Comparative Analysis of Tetrahydroxyxanthone Isomers in Oncology Research
A detailed examination of the anticancer properties of various tetrahydroxyxanthone isomers reveals significant differences in their cytotoxic and mechanistic profiles. This guide synthesizes experimental data to offer a comparative perspective for researchers and drug development professionals, highlighting the therapeutic potential of these natural compounds.
Tetrahydroxyxanthones, a class of naturally occurring phenolic compounds, have garnered considerable attention in cancer research for their potential as anticancer agents. Variations in the hydroxylation pattern on the xanthone scaffold significantly influence their biological activity, leading to a range of potencies and mechanisms of action against different cancer cell types. This guide provides a comparative overview of the anticancer activity of several tetrahydroxyxanthone isomers, supported by quantitative data and detailed experimental protocols.
Comparative Anticancer Activity
The in vitro cytotoxic effects of different tetrahydroxyxanthone isomers have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the reported IC50 values for several tetrahydroxyxanthone isomers, primarily determined using the MTT assay.
| Tetrahydroxyxanthone Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Human Liver Carcinoma) | 9.18 | [1][2][3] |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 (Human Liver Carcinoma) | 23.7 | [1] |
| 1,3,5,8-Tetrahydroxyxanthone | Not Specified | Not Specified | |
| 3,5,6,7-Tetrahydroxyxanthone | T47D (Human Breast Cancer) | > 1000 |
Note: A lower IC50 value indicates a higher potency of the compound. The data indicates that 1,3,6,8-tetrahydroxyxanthone exhibits the most potent anticancer activity against the HepG2 cell line among the isomers listed.
Experimental Protocols
The determination of the anticancer activity of tetrahydroxyxanthone isomers is predominantly carried out using cell viability assays, with the MTT assay being a widely adopted method.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the tetrahydroxyxanthone isomers for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[5][6]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[6]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, which plots the percentage of cell viability against the concentration of the compound.
Below is a generalized workflow for the MTT assay.
Figure 1. A generalized workflow of the MTT assay for determining cell viability.
Signaling Pathways
The anticancer effects of tetrahydroxyxanthones are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
Recent studies have indicated that some xanthone derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. For instance, 1,3,5,8-tetrahydroxyxanthone has been found to inhibit the PI3K/Akt/mTOR signaling pathway.
The diagram below illustrates the simplified PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by certain tetrahydroxyxanthone isomers.
Figure 2. Inhibition of the PI3K/Akt/mTOR pathway by tetrahydroxyxanthone isomers.
Apoptosis Induction
In addition to inhibiting pro-survival pathways, tetrahydroxyxanthones can also induce apoptosis (programmed cell death) in cancer cells. This is a critical mechanism for eliminating malignant cells. The molecular docking studies of 1,3,6,8-tetrahydroxyxanthone suggest that it can bind to and potentially inhibit the function of topoisomerase IIα and c-KIT protein kinases, which can lead to the initiation of the apoptotic cascade.[1][2][3]
The following diagram depicts a simplified overview of the apoptotic process that can be triggered by tetrahydroxyxanthone isomers.
Figure 3. Induction of apoptosis by tetrahydroxyxanthone isomers.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT Assay and Determination of IC50 [bio-protocol.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the Molecular Targets of 1,2,6,8-Tetrahydroxyxanthone in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the molecular targets of 1,2,6,8-Tetrahydroxyxanthone, a member of the xanthone family of organic compounds, in cancer cells. Due to the limited direct experimental data on this specific molecule, we draw objective comparisons with the well-researched and structurally similar xanthone, α-mangostin, to propose potential molecular targets and outline detailed experimental protocols for their validation.
Introduction to 1,2,6,8-Tetrahydroxyxanthone and Its Analogue
1,2,6,8-Tetrahydroxyxanthone, also known as Norswertianin, is a polyphenol with a xanthone core structure.[1] While its specific anti-cancer activities are not extensively documented, its structural similarity to other bioactive xanthones suggests potential efficacy. A prominent and extensively studied analogue is α-mangostin, the principal xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana).[2][3][4][5] α-Mangostin has demonstrated potent anti-cancer properties by modulating various signaling pathways implicated in cell growth, proliferation, and apoptosis.[6][7]
The structural similarities between 1,2,6,8-Tetrahydroxyxanthone and α-mangostin provide a strong rationale for investigating whether they share common molecular targets and mechanisms of action in cancer cells. This guide outlines the necessary experimental approaches to validate these potential targets.
Comparative Analysis of Molecular Targets
Based on the extensive research on α-mangostin, we can hypothesize potential molecular targets for 1,2,6,8-Tetrahydroxyxanthone. The following table summarizes the known targets of α-mangostin and serves as a roadmap for the validation studies of 1,2,6,8-Tetrahydroxyxanthone.
| Target Pathway | Key Proteins | Observed Effect of α-mangostin | Proposed Effect of 1,2,6,8-Tetrahydroxyxanthone |
| Apoptosis | Caspase-3, Caspase-9, Bcl-2, Bax | Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.[7] | Induction of apoptosis. |
| Cell Cycle | Cyclin D1, CDK2, p21, p27 | G1 or S phase cell cycle arrest. | Cell cycle arrest. |
| PI3K/Akt Signaling | PI3K, Akt (p-Akt) | Inhibition of PI3K/Akt pathway, leading to decreased cell survival and proliferation.[7] | Inhibition of PI3K/Akt signaling. |
| MAPK Signaling | ERK1/2, JNK, p38 | Modulation of MAPK pathways, affecting cell proliferation and apoptosis.[7] | Modulation of MAPK pathways. |
| NF-κB Signaling | NF-κB | Inhibition of NF-κB activation, reducing inflammation and cell survival.[8] | Inhibition of NF-κB signaling. |
| Metastasis | MMP-2, MMP-9 | Inhibition of matrix metalloproteinases, leading to reduced cell invasion and metastasis.[8] | Inhibition of metastasis. |
Experimental Protocols for Target Validation
To validate the potential molecular targets of 1,2,6,8-Tetrahydroxyxanthone, a series of in vitro experiments are recommended.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 1,2,6,8-Tetrahydroxyxanthone on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 1,2,6,8-Tetrahydroxyxanthone and a vehicle control for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Western Blot Analysis for Apoptosis and Signaling Proteins
Objective: To investigate the effect of 1,2,6,8-Tetrahydroxyxanthone on the expression and phosphorylation of key proteins in apoptosis and signaling pathways.
Methodology:
-
Treat cancer cells with 1,2,6,8-Tetrahydroxyxanthone at its IC50 concentration for various time points.
-
Lyse the cells and quantify the protein concentration using a BCA protein assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, p-Akt, p-ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and visualize with a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of 1,2,6,8-Tetrahydroxyxanthone on cell cycle progression.
Methodology:
-
Treat cancer cells with 1,2,6,8-Tetrahydroxyxanthone for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[3][9][10][11]
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of 1,2,6,8-Tetrahydroxyxanthone on the activity of specific kinases (e.g., PI3K, Akt).
Methodology:
-
Utilize a commercial kinase assay kit (e.g., LanthaScreen™, Kinase-Glo®).
-
Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of 1,2,6,8-Tetrahydroxyxanthone.
-
Measure the kinase activity based on the assay principle (e.g., luminescence, fluorescence, or radioactivity).
-
Determine the IC50 value of the compound for the specific kinase.
Visualizing Molecular Pathways and Experimental Workflows
To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed signaling pathways modulated by 1,2,6,8-Tetrahydroxyxanthone in cancer cells.
Caption: Workflow for the experimental validation of molecular targets.
Caption: Logical flow for validating the anti-cancer molecular targets.
References
- 1. 1,2,6,8-Tetrahydroxyxanthone | C13H8O6 | CID 5281658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha-Mangostin: A Review of Current Research on Its Potential as a Novel Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corefacilities.iss.it [corefacilities.iss.it]
- 4. Mangostin | C24H26O6 | CID 5281650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mangostin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Significant Anti-invasive Activities of α-Mangostin from the Mangosteen Pericarp on two Human Skin Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
Norswertianin: A Comparative Analysis of its Antioxidant Properties Against Other Natural Compounds
For Immediate Release
In the ever-evolving landscape of antioxidant research, Norswertianin, a xanthone found in medicinal plants of the Swertia genus, is emerging as a potent natural antioxidant. This guide provides a comprehensive comparison of this compound's antioxidant capabilities against other well-established natural antioxidants, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often measured by its ability to scavenge free radicals, a property quantified by various assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) |
| This compound | 12.1 ± 0.8[1] | Data Not Available | Data Not Available |
| Quercetin | ~2.5 - 10 | ~1.5 - 7 | ~10,000 - 20,000 |
| Ascorbic Acid (Vitamin C) | ~20 - 50 | ~5 - 15 | ~2,000 - 3,000 |
| Trolox (Vitamin E analog) | ~40 - 100 | ~2 - 8 | 1 (by definition) |
Note: The IC50 and ORAC values for Quercetin, Ascorbic Acid, and Trolox are approximate ranges compiled from various scientific publications and are provided for general comparison. Direct comparative studies of this compound with these compounds under identical experimental conditions are limited. The potent antioxidant capacity of this compound is attributed to its catechol moiety, which enhances its ability to donate hydrogen atoms to neutralize free radicals.[2][3]
Mechanism of Action: The Nrf2 Signaling Pathway
This compound, like other xanthones, is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of oxidative stress or activators like certain xanthones, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), bolstering the cell's antioxidant defenses.
Experimental Protocols
The following are standardized protocols for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The antioxidant compound (e.g., this compound) is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solution. A control sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Methodology:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).
-
Sample Preparation: The antioxidant compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction and Measurement: A fixed volume of the antioxidant solution is added to a fixed volume of the ABTS•+ working solution. The absorbance is recorded at the specified wavelength after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble analog of vitamin E.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: The antioxidant sample is dissolved in the buffer to prepare a series of concentrations.
-
Assay Procedure: The fluorescent probe, the antioxidant sample (or standard or blank), and the buffer are mixed in a microplate well and pre-incubated at 37°C. The reaction is initiated by the addition of the peroxyl radical generator.
-
Fluorescence Measurement: The fluorescence is measured kinetically at regular intervals until the fluorescence of the blank has decayed to a low level.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, the standard, and the samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).
Conclusion
This compound demonstrates significant antioxidant potential, as evidenced by its low DPPH IC50 value. Its mechanism of action likely involves both direct free radical scavenging and the upregulation of endogenous antioxidant defenses through the Nrf2 signaling pathway. While further research is needed to provide a more direct and comprehensive comparison with other well-known antioxidants across a range of assays, the existing data strongly suggest that this compound is a promising natural compound for applications in the pharmaceutical and nutraceutical industries. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies.
References
Cross-Validation of 1,2,6,8-Tetrahydroxyxanthone's Bioactivity: A Review of Available Data
A comprehensive review of published scientific literature reveals a significant gap in the cross-validation of the bioactivity of 1,2,6,8-Tetrahydroxyxanthone across different cell lines. While this specific xanthone isomer has been identified in several plant species, including Swertia paniculata and Garcinia xanthochymus, research detailing its cytotoxic, anti-proliferative, or other biological effects with quantitative data such as IC50 values in various cell lines is not publicly available. [1] One study on a methanol extract of Swertia paniculata, containing 1,2,6,8-Tetrahydroxyxanthone, demonstrated a 51.0% decrease in blood sugar levels in alloxan-induced diabetic rats, suggesting potential antidiabetic activity.[1] However, this in vivo study does not provide the cell-line specific data required for a comparative analysis.
Given the absence of direct data for 1,2,6,8-Tetrahydroxyxanthone, this guide presents a comparative analysis of a closely related and more extensively studied isomer, 1,3,6,8-Tetrahydroxyxanthone , to provide researchers with relevant data on a similar molecular scaffold. The structural similarity between these isomers may offer insights into potential areas of investigation for 1,2,6,8-Tetrahydroxyxanthone.
Bioactivity of the Isomer: 1,3,6,8-Tetrahydroxyxanthone
1,3,6,8-Tetrahydroxyxanthone has demonstrated notable anticancer activity, particularly against the human liver carcinoma cell line (HepG2).
Quantitative Bioactivity Data
The following table summarizes the reported IC50 value for 1,3,6,8-Tetrahydroxyxanthone in the HepG2 cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 | [2] |
Experimental Protocols
The following is a generalized protocol for determining the in vitro anticancer activity of xanthones, based on the methodologies suggested in the reviewed literature.
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1,3,6,8-Tetrahydroxyxanthone) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for 1,3,6,8-Tetrahydroxyxanthone and a general workflow for assessing the bioactivity of xanthones.
Caption: General experimental workflow for in vitro bioactivity screening of xanthone compounds.
Caption: Proposed mechanism of 1,3,6,8-Tetrahydroxyxanthone inducing apoptosis in HepG2 cells.
Conclusion
While a direct cross-validation of 1,2,6,8-Tetrahydroxyxanthone's bioactivity in different cell lines is not possible due to a lack of published data, the information available for the structurally similar isomer, 1,3,6,8-Tetrahydroxyxanthone, provides a valuable starting point for researchers. The potent anticancer activity of 1,3,6,8-Tetrahydroxyxanthone against the HepG2 cell line suggests that 1,2,6,8-Tetrahydroxyxanthone may also possess interesting biological activities worthy of investigation. Further research is critically needed to isolate or synthesize 1,2,6,8-Tetrahydroxyxanthone and systematically evaluate its bioactivity across a panel of cancer and normal cell lines to understand its therapeutic potential and selectivity.
References
A Comparative Guide to Synthetic vs. Natural 1,2,6,8-Tetrahydroxyxanthone: An Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,6,8-Tetrahydroxyxanthone is a polyphenolic compound belonging to the xanthone class of secondary metabolites. Xanthones, found in various higher plants, fungi, and lichens, are known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1] This guide provides a comparative overview of the efficacy of synthetically produced versus naturally sourced 1,2,6,8-Tetrahydroxyxanthone. Due to a scarcity of research directly comparing the two forms of this specific isomer, this guide draws upon data from closely related xanthone derivatives to provide a comprehensive, albeit inferred, analysis.
Data Presentation: A Comparative Efficacy Overview
Table 1: Comparative Antioxidant Activity
| Parameter | Synthetic 1,2,6,8-Tetrahydroxyxanthone | Natural 1,2,6,8-Tetrahydroxyxanthone | Reference Compound (e.g., Trolox) |
| DPPH Radical Scavenging (IC50) | Data not available | Data not available | Data not available |
| ABTS Radical Scavenging (IC50) | Data not available | Data not available | Data not available |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Data not available | Data not available |
Table 2: Comparative Anti-inflammatory Activity
| Parameter | Synthetic 1,2,6,8-Tetrahydroxyxanthone | Natural 1,2,6,8-Tetrahydroxyxanthone | Reference Compound (e.g., Dexamethasone) |
| Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages (IC50) | Data not available | Data not available | Data not available |
| COX-2 Inhibition (IC50) | Data not available | Data not available | Data not available |
| TNF-α Inhibition (IC50) | Data not available | Data not available | Data not available |
Table 3: Comparative Anti-tumor Activity
| Cell Line | Synthetic 1,2,6,8-Tetrahydroxyxanthone (IC50) | Natural 1,2,6,8-Tetrahydroxyxanthone (IC50) | Reference Compound (e.g., Doxorubicin) |
| Human Colon Cancer (HT-29) | Data not available | Data not available | Data not available |
| Human Breast Cancer (MCF-7) | Data not available | Data not available | Data not available |
| Human Liver Cancer (HepG2) | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the synthesis, extraction, and biological evaluation of xanthones. These should be adapted and optimized for the specific case of 1,2,6,8-Tetrahydroxyxanthone.
Synthesis of 1,2,6,8-Tetrahydroxyxanthone
A common method for synthesizing polyhydroxyxanthones is the Grover, Shah, and Shah reaction.[2] This involves the condensation of a substituted 2-hydroxybenzoic acid with a polyhydroxyphenol in the presence of a condensing agent like a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent).[3]
Procedure:
-
A mixture of 2,3,5-trihydroxybenzoic acid and 1,3-benzenediol (resorcinol) is heated with Eaton's reagent.
-
The reaction mixture is stirred at an elevated temperature for several hours.
-
Upon completion, the mixture is poured into ice water to precipitate the crude product.
-
The precipitate is filtered, washed with water, and dried.
-
Purification is achieved through column chromatography or recrystallization.
Extraction of Natural 1,2,6,8-Tetrahydroxyxanthone
Natural 1,2,6,8-Tetrahydroxyxanthone can be found in some plant species, often as a glycoside derivative.[4] A general procedure for its extraction and hydrolysis is as follows:
Procedure:
-
Dried and powdered plant material (e.g., from the Gentianaceae family) is subjected to solvent extraction (e.g., using methanol or ethanol).[4]
-
The crude extract is concentrated under reduced pressure.
-
The concentrate is partitioned between different solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.
-
The fraction containing the xanthone glycoside is subjected to column chromatography (e.g., silica gel or Sephadex LH-20) for isolation.
-
The isolated glycoside is then hydrolyzed using an acid or a specific enzyme to yield the aglycone, 1,2,6,8-Tetrahydroxyxanthone.
-
Final purification is achieved using techniques like preparative HPLC.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (synthetic or natural 1,2,6,8-Tetrahydroxyxanthone) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).[5]
-
The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Procedure:
-
RAW 264.7 cells are cultured and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a certain period.
-
The cells are then stimulated with LPS to induce NO production.
-
After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[6]
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
MTT Assay (Anti-tumor Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cancer cells (e.g., HT-29, MCF-7, or HepG2) are seeded in 96-well plates and allowed to attach.
-
The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Xanthones are known to exert their biological effects by modulating various cellular signaling pathways. While specific data for 1,2,6,8-Tetrahydroxyxanthone is limited, the following pathways are commonly implicated in the action of other bioactive xanthones.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[7] Many xanthones have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[8]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 1,2,6,8-Tetrahydroxyxanthone.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway is often associated with cancer. Some xanthones have been found to modulate MAPK signaling, leading to anti-tumor effects.[10]
Caption: Hypothesized modulation of the MAPK signaling pathway by 1,2,6,8-Tetrahydroxyxanthone.
Conclusion
While direct comparative studies on the efficacy of synthetic versus natural 1,2,6,8-Tetrahydroxyxanthone are currently lacking, the broader family of xanthones demonstrates significant therapeutic potential. The synthetic route offers the advantage of producing a pure, well-characterized compound, free from the complexities of natural product extraction and potential contamination. However, natural sourcing, including the isolation of related glycosides, remains a valuable approach for discovering and obtaining these compounds.
Future research should focus on the direct, head-to-head comparison of synthetic and natural 1,2,6,8-Tetrahydroxyxanthone to elucidate any differences in their biological activities. Such studies will be crucial for guiding the development of this and other xanthone-based compounds as potential therapeutic agents. The data and protocols presented in this guide, though generalized, provide a foundational framework for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.utar.edu.my [eprints.utar.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 9. MAPK signaling pathway | Abcam [abcam.com]
- 10. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Norswertianin with Known Therapeutic Agents for the Treatment of Rheumatoid Arthritis
Disclaimer: Norswertianin is a hypothetical agent created for illustrative purposes, as no public data exists for a compound with this name. The following guide is a conceptual framework demonstrating a comparative analysis based on a plausible, novel mechanism of action against established therapies.
This guide provides a comparative overview of the novel, investigational agent this compound against two established therapeutic agents for Rheumatoid Arthritis (RA): Methotrexate, a conventional synthetic Disease-Modifying Antirheumatic Drug (csDMARD), and Adalimumab, a biologic DMARD (bDMARD) that inhibits Tumor Necrosis Factor-alpha (TNF-α).
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines implicated in the pathophysiology of RA. Unlike broader JAK inhibitors, this compound's high selectivity for JAK3 is hypothesized to reduce off-target effects. Methotrexate exerts its effect primarily through the inhibition of dihydrofolate reductase, leading to immunosuppressive and anti-inflammatory outcomes. Adalimumab is a recombinant human IgG1 monoclonal antibody that specifically binds to TNF-α, blocking its interaction with cell surface receptors and preventing the downstream inflammatory cascade.
Preclinical Efficacy Data
The in vitro potency and in vivo efficacy of this compound were compared with reference agents. Key preclinical findings are summarized below.
| Parameter | This compound | Methotrexate | Adalimumab |
| Target | JAK3 | DHFR | TNF-α |
| IC₅₀ (Kinase Assay) | 0.8 nM | Not Applicable | Not Applicable |
| Cellular Potency (IL-2 stimulated T-cells) | 15 nM | 95 nM | 2.1 nM |
| In Vivo Efficacy (CIA Model) | |||
| Arthritis Score Reduction | 68% | 45% | 75% |
| Paw Swelling Inhibition | 72% | 51% | 80% |
Data is hypothetical. CIA: Collagen-Induced Arthritis model in mice.
Comparative Clinical Trial Data (Hypothetical Phase II)
A randomized, double-blind, placebo-controlled Phase II study was simulated to evaluate the efficacy and safety of this compound over 12 weeks in patients with moderate to severe RA.
| Outcome Measure | This compound (20 mg QD) | Adalimumab (40 mg EOW) | Placebo |
| ACR20 Response | 65% | 68% | 28% |
| ACR50 Response | 42% | 45% | 10% |
| ACR70 Response | 21% | 23% | 4% |
| DAS28-CRP Change from Baseline | -2.1 | -2.3 | -0.8 |
| Adverse Events (AEs) | |||
| Serious Infections | 1.5% | 1.8% | 0.5% |
| Headache | 8% | 12% | 6% |
| Nausea | 10% | 4% | 5% |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-CRP: Disease Activity Score 28-joint count C-reactive protein. QD: once daily. EOW: every other week.
Experimental Protocols
A. JAK3 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the target enzyme.
-
Reagents: Recombinant human JAK3 enzyme, ATP, a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1), and this compound.
-
Procedure: The assay is performed in a 384-well plate format. This compound is serially diluted in DMSO and added to the wells.
-
Reaction: The kinase reaction is initiated by adding a mixture of JAK3 enzyme, peptide substrate, and ATP. The plate is incubated at 30°C for 60 minutes.
-
Detection: ATP consumption is measured using a luminescence-based assay (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.
-
Data Analysis: The luminescence data is normalized to controls (0% and 100% inhibition). The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
B. Collagen-Induced Arthritis (CIA) In Vivo Model
Objective: To evaluate the in vivo efficacy of this compound in a standard mouse model of rheumatoid arthritis.
-
Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is given 21 days later.
-
Dosing: Upon the first signs of arthritis (typically day 25-28), mice are randomized into treatment groups: Vehicle control, this compound (oral gavage, daily), Methotrexate (intraperitoneal, twice weekly), Adalimumab (subcutaneous, twice weekly).
-
Monitoring: Animals are monitored daily for clinical signs of arthritis. Paw swelling is measured using digital calipers. A clinical arthritis score is assigned based on erythema and swelling (0-4 scale per paw).
-
Endpoint: At day 42, animals are euthanized. Paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Analysis: Statistical comparisons of arthritis scores and paw swelling measurements are made between the treatment and vehicle groups.
This comparative analysis, based on a hypothetical profile, positions this compound as a promising oral agent for RA. Its preclinical efficacy in the CIA model appears comparable to the established biologic, Adalimumab, and superior to the csDMARD, Methotrexate. The simulated Phase II clinical data suggests a favorable efficacy and safety profile, warranting further investigation in larger, long-term studies to fully characterize its therapeutic potential relative to existing treatments.
Unveiling the Biological Impact of Norswertianin: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In an effort to accelerate research and drug development in oncology, this guide provides a comprehensive comparison of the biological effects of Norswertianin, a xanthone with demonstrated anti-cancer properties. This document synthesizes published findings, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutic agents.
This compound has emerged as a compound of interest, particularly for its efficacy against glioblastoma, a highly aggressive form of brain cancer. This guide aims to provide an objective analysis of its performance in comparison to other relevant compounds, facilitating a deeper understanding of its potential and paving the way for future investigations.
Comparative Efficacy Against Glioblastoma
Published studies have quantified the cytotoxic effects of this compound and other xanthone derivatives on glioblastoma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | U251 | 31.2 | [1] |
| This compound-1-O-primeveroside | U251 | 48.3 | |
| α-Mangostin | U-118 MG | 9.59 | [2] |
| γ-Mangostin | U87 MG | 74.14 | [2] |
| Gartanin | T98G | ~10 | [2] |
Note: The IC50 values presented are sourced from different studies and may not be directly comparable due to potential variations in experimental conditions.
Mechanism of Action: Induction of Autophagy via Akt/mTOR Pathway
This compound exerts its anti-cancer effects primarily through the induction of autophagy, a cellular self-degradation process, and the promotion of reactive oxygen species (ROS)-dependent differentiation in glioblastoma cells.[1] This is achieved by inhibiting the Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.
Experimental Protocols
To ensure the reproducibility of the findings cited, this section outlines the methodologies for key experiments.
Cell Viability Assays
1. MTT Assay:
This colorimetric assay assesses cell metabolic activity.
-
Cell Seeding: Plate glioblastoma cells (e.g., U251) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or other test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
2. Crystal Violet Assay:
This assay measures cell viability by staining the DNA of adherent cells.[3][4][5][6]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Fixation: After treatment, discard the medium and fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Staining: Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., methanol) to elute the stain from the cells.
-
Measurement: Measure the absorbance at a specific wavelength (typically 590 nm).
Western Blotting for Akt/mTOR Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated glioblastoma cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Xanthone-rich extract from Gentiana dinarica transformed roots and its active component this compound induce autophagy and ROS-dependent differentiation of human glioblastoma cell line [remedy.med.bg.ac.rs]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Assessing the Selectivity of Tetrahydroxyxanthones for Cancer Cells Over Normal Cells: A Comparative Guide
This guide is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of xanthones. It aims to provide an objective comparison of the cytotoxic effects of various xanthone derivatives on cancerous and non-cancerous cell lines, supported by experimental data and detailed methodologies.
Data Presentation: Cytotoxicity of Xanthone Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various xanthones against different human cancer cell lines and a normal human liver cell line (HL7702). A lower IC₅₀ value indicates higher cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC₅₀ for normal cells to that for cancer cells, is a measure of cancer-specific cytotoxicity. A higher SI value suggests greater selectivity for cancer cells.
| Compound | Cancer Cell Line | IC₅₀ (µM) on Cancer Cells | Normal Cell Line | IC₅₀ (µM) on Normal Cells | Selectivity Index (SI) | Reference |
| Cowaxanthone G | HeLa | 4.8 ± 0.5 | HL7702 | 19.5 ± 1.8 | 4.06 | [1] |
| 1,3,6,7-tetrahydroxyxanthone | WiDr | 38 ± 2 | - | - | - | [2] |
| Garciniaxanthone I | HepG2 | - | - | - | - | [3] |
| α-Mangostin | A549 | - | - | - | - | [4] |
Data for 1,2,6,8-Tetrahydroxyxanthone is not available. The table presents data for related xanthone compounds to provide a comparative perspective.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity and apoptotic effects of xanthones are provided below.
1. Cell Viability Assessment: Resazurin Reduction Assay
This assay determines the number of viable cells by measuring the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[5][6][7][8]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 0.5×10⁴ for adherent cells or 1×10⁴ for suspension cells per well and incubated overnight to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound and incubated for 72 hours.[5]
-
Resazurin Addition: A resazurin solution is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Fluorescence Measurement: The fluorescence is measured using a plate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[5]
-
Data Analysis: The IC₅₀ values are calculated by fitting the data to a nonlinear regression curve using appropriate software.[5]
2. Apoptosis Assessment: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[9][10][11][12][13]
-
Cell Plating and Treatment: Cells are plated in white-walled 96-well plates and treated with the test compound for a specified period to induce apoptosis.[11][12]
-
Reagent Preparation and Addition: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions and added to each well. This results in cell lysis and cleavage of the proluminescent substrate by active caspases.[9][11]
-
Incubation: The plate is incubated at room temperature for a period ranging from 30 minutes to 3 hours to allow for signal stabilization.[10]
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a plate-reading luminometer.[11][12]
3. Apoptosis Quantification: Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]
-
Cell Harvesting and Washing: Both adherent and suspension cells are collected, washed with cold PBS, and then resuspended in 1X Binding Buffer.[15][17]
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.[14][15]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]
-
Mandatory Visualizations
Experimental Workflow for Assessing Cytotoxicity and Apoptosis
References
- 1. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Biological Evaluation, and Preliminary Mechanistic Study of a Novel Mitochondrial-Targeted Xanthone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resazurin reduction assay [bio-protocol.org]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [dk.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. Caspase‐Glo 3/7 assay [bio-protocol.org]
- 13. tripod.nih.gov [tripod.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KE [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
Safety Operating Guide
Proper Disposal of 1,2,6,8-Tetrahydroxyxanthone: A Guide for Laboratory Professionals
For immediate reference, treat 1,2,6,8-Tetrahydroxyxanthone as a hazardous chemical waste. Proper disposal requires adherence to local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
Chemical and Physical Properties
A summary of key identifiers and computed properties for 1,2,6,8-Tetrahydroxyxanthone is provided below. This data is essential for a proper risk assessment prior to handling and disposal.
| Property | Value | Source |
| IUPAC Name | 1,2,6,8-tetrahydroxyxanthen-9-one | PubChem |
| Molecular Formula | C₁₃H₈O₆ | PubChem |
| Molecular Weight | 260.20 g/mol | PubChem[1] |
| CAS Number | 22172-15-2 | PubChem |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Poorly soluble in water (predicted) | General chemical knowledge |
Disposal Workflow
The following diagram outlines the recommended step-by-step process for the disposal of 1,2,6,8-Tetrahydroxyxanthone waste.
Caption: Disposal workflow for 1,2,6,8-Tetrahydroxyxanthone.
Experimental Protocols
While specific experimental protocols for the disposal of 1,2,6,8-Tetrahydroxyxanthone are not published, the following general procedures for handling and disposing of solid chemical waste in a laboratory setting are mandatory.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene recommended) when handling 1,2,6,8-Tetrahydroxyxanthone.
2. Waste Collection:
-
Solid Waste: Collect unused or waste 1,2,6,8-Tetrahydroxyxanthone powder in a clearly labeled, sealable container. The label should include the chemical name, "Hazardous Waste," and the date of accumulation.
-
Contaminated Materials: Any materials, such as weigh boats, pipette tips, or paper towels, that come into direct contact with the compound should be considered contaminated and disposed of in the same solid hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a labeled, sealed container for liquid hazardous waste. The solvent and approximate concentration of the xanthone should be indicated on the label. Do not mix with incompatible waste streams.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secondary containment bin within a well-ventilated and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an established, approved protocol.
-
The preferred method of disposal for this type of organic compound is high-temperature incineration by a licensed hazardous waste disposal facility.
Safety and Handling Considerations
-
Inhalation: Avoid inhaling the dust of 1,2,6,8-Tetrahydroxyxanthone. Handle in a well-ventilated area or in a chemical fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
By adhering to these procedures, you can ensure the safe and compliant disposal of 1,2,6,8-Tetrahydroxyxanthone, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Logistical Information for Handling 1,2,6,8-Tetrahydroxyxanthone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,2,6,8-Tetrahydroxyxanthone, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling 1,2,6,8-Tetrahydroxyxanthone, it is imperative to use appropriate personal protective equipment to prevent exposure. The primary routes of exposure to be concerned about are inhalation of dust particles, skin contact, and eye contact.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles.[1] In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required.[1][2][3] Based on data for the parent compound, xanthone, suitable glove materials include:
-
Body Protection: A standard laboratory coat is required. For procedures that may generate significant dust or involve larger quantities of the compound, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: To prevent the inhalation of dust, work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust generation is significant, a NIOSH-approved particulate respirator (e.g., N95 or P2) should be used.[3] For higher-risk activities, a full-face supplied-air respirator may be necessary.[3]
Quantitative Data Summary
| PPE Component | Standard/Specification | Recommended Use Scenario |
| Eye Protection | ANSI Z87.1 approved | Mandatory for all handling procedures. |
| Face Protection | Full-face shield | Recommended when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile, Butyl, etc.) | Mandatory for all handling procedures. |
| Body Protection | Laboratory coat | Minimum requirement for all procedures. |
| Chemical-resistant apron/coveralls | Recommended for handling large quantities or during procedures with a high risk of contamination. | |
| Respiratory Protection | NIOSH-approved particulate respirator (N95/P2) | Required when working outside a fume hood or when dust generation is likely. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a pre-weighed, sealed container ready for the desired amount of 1,2,6,8-Tetrahydroxyxanthone.
-
-
Weighing and Aliquoting:
-
Don all required PPE: safety goggles, chemical-resistant gloves, and a lab coat.
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize dust inhalation.
-
Use a spatula to carefully transfer the desired amount of the compound to the prepared container. Avoid creating dust clouds.
-
Once the desired amount is transferred, securely seal the container.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solvent to the sealed container slowly to avoid splashing.
-
Ensure the container is properly sealed before mixing or sonicating.
-
-
Post-Handling:
-
Clean all equipment and the work surface thoroughly.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
-
Solid Waste: All solid waste contaminated with 1,2,6,8-Tetrahydroxyxanthone, including used gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing 1,2,6,8-Tetrahydroxyxanthone should be disposed of in a designated hazardous liquid waste container. Do not pour down the drain.[3]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional guidelines. Puncture containers to prevent reuse.[2]
All waste must be handled in accordance with local, state, and federal regulations.[2]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of 1,2,6,8-Tetrahydroxyxanthone.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
